5a-Androstenone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1/i7D2,12D2 |
InChI Key |
HFVMLYAGWXSTQI-FIMUDOHPSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@@]4(C=CC[C@H]4[C@@H]3CC[C@H]2C(C1=O)([2H])[2H])C)C)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |
Origin of Product |
United States |
Foundational & Exploratory
5a-Androstenone-d4 chemical properties and structure
An In-Depth Technical Guide to 5α-Androstenone-d4
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 5α-Androstenone-d4. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their work.
Core Chemical Properties
5α-Androstenone-d4 is the deuterium-labeled form of 5α-Androstenone, a naturally occurring steroid.[1] As an isotopically labeled analog, its primary application is as an internal standard for the accurate quantification of 5α-Androstenone in various biological matrices using mass spectrometry-based methods.[2] The deuterium labeling enhances its molecular weight without significantly altering its chemical behavior, allowing it to be distinguished from the endogenous, unlabeled compound.[2]
Physicochemical Data
The following table summarizes the key chemical and physical properties of 5α-Androstenone-d4. Data for the unlabeled analog, 5α-Androstenone, are included for reference where specific data for the deuterated compound is unavailable.
| Property | Value | Source |
| IUPAC Name | (5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | [3] |
| Synonyms | (5α)-Androst-16-en-3-one-2,2,4,4-d4, 5α-Androstenone-2,2,4,4-d4 | [1][3] |
| Molecular Formula | C₁₉H₂₄D₄O | [2][4] |
| Molecular Weight | 276.45 g/mol | [1][2][4] |
| Accurate Mass | 276.2391 | [3] |
| Appearance | White to Off-White Solid / Crystalline Solid | [5][6][7] |
| Purity | >95% (GC) | [3] |
| Storage Temperature | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [2][5] |
| Unlabeled CAS Number | 18339-16-7 | [3][4] |
Reference Data for 5α-Androstenone (Unlabeled)
| Property | Value | Source |
| Melting Point | 140-145 °C | [7][8] |
| Boiling Point | 371.0 - 372.0 °C @ 760 mm Hg | [9][10] |
| Solubility | DMF: ~25 mg/mLDMSO: ~15 mg/mLEthanol: ~10 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [6][11] |
Chemical Structure
5α-Androstenone-d4 possesses the characteristic four-ring steroid nucleus. The "5α" designation refers to the stereochemistry at the junction of the A and B rings, where the hydrogen atom at position 5 is on the opposite side of the ring system from the methyl group at position 10. The deuterium atoms are specifically located at the 2 and 4 positions on the A-ring of the steroid structure.
-
SMILES: [2H]C1([2H])C[C@]2(C)[C@H]3CC[C@]4(C)C=CC[C@H]4[C@@H]3CC[C@H]2C([2H])([2H])C1=O[3]
-
InChI: InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1/i7D2,12D2[1][3]
Biological Context and Signaling Pathways
5α-Androstenone is a pheromone, most notably found in the saliva of male pigs where it acts as a signaling molecule to induce mating readiness in sows.[12] It is also found in humans.[1] The biological activity of 5α-Androstenone is initiated by its interaction with specific olfactory receptors (ORs).[13]
Biosynthesis Pathway
The biosynthesis of 5α-Androstenone is a multi-step enzymatic process. It originates from androstadienone and is metabolized into other related steroid compounds.
GABA-A Receptor Modulation by a Metabolite
While 5α-Androstenone itself primarily interacts with olfactory receptors, its metabolite, 5α-androst-16-en-3α-ol (androstenol), has been shown to act as a positive modulator of GABA-A receptors.[14] This suggests a potential secondary signaling role for androstenone metabolites within the central nervous system, similar to other neurosteroids.[14]
Experimental Protocols
The primary use of 5α-Androstenone-d4 is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the quantification of endogenous 5α-Androstenone.
General Protocol for Quantification in Plasma/Saliva
This protocol outlines a typical workflow for using 5α-Androstenone-d4 in a quantitative assay.
1. Sample Preparation:
- Thaw biological samples (e.g., plasma, saliva) on ice.
- To a 1 mL aliquot of the sample, add a known concentration of 5α-Androstenone-d4 solution (e.g., 10 ng in methanol). The exact amount should be optimized based on the expected concentration of the analyte.
- Vortex briefly to mix.
2. Extraction:
- Perform a liquid-liquid extraction by adding 3 mL of an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
- Vortex vigorously for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization (Optional, for GC-MS):
- To enhance volatility and improve chromatographic properties for gas chromatography, the dried extract can be derivatized.
- Reconstitute the extract in 50 µL of a derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS).
- Incubate at 60°C for 30 minutes.
4. Instrumental Analysis (LC-MS/MS or GC-MS):
- Reconstitute the dried extract (or derivatized sample) in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS or hexane for GC-MS).
- Inject an aliquot into the LC-MS/MS or GC-MS system.
- Monitor the specific mass-to-charge (m/z) transitions for both the native analyte (5α-Androstenone) and the deuterated internal standard (5α-Androstenone-d4).
5. Data Analysis:
- Generate a calibration curve using standards of known concentrations of 5α-Androstenone spiked with the same fixed concentration of 5α-Androstenone-d4.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples and calibrators.
- Determine the concentration of 5α-Androstenone in the samples by interpolating their area ratios against the calibration curve.
node [
shape=box,
style="filled",
penwidth=1.5,
fontname="Helvetica",
fontsize=11,
fillcolor="#F1F3F4",
fontcolor="#202124"
];
edge [
penwidth=1.5,
color="#5F6368"
];
// Nodes
start [label="Biological Sample\n(e.g., Plasma, Saliva)", shape=ellipse, fillcolor="#FBBC05"];
spike [label="Spike with known amount of\n5α-Androstenone-d4"];
extract [label="Liquid-Liquid Extraction"];
evaporate [label="Evaporate to Dryness"];
derivatize [label="Derivatization (Optional for GC-MS)"];
reconstitute [label="Reconstitute in Injection Solvent"];
analysis [label="LC-MS/MS or GC-MS Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
data [label="Data Processing:\nCalculate Analyte/IS Area Ratio"];
quantify [label="Quantification against\nCalibration Curve"];
end [label="Final Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> spike;
spike -> extract;
extract -> evaporate;
evaporate -> derivatize;
derivatize -> reconstitute;
evaporate -> reconstitute [style=dashed, label=" If no derivatization"];
reconstitute -> analysis;
analysis -> data;
data -> quantify;
quantify -> end;
}
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. 5α-Androstenone-d4 | N/A - Coompo [coompo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chembk.com [chembk.com]
- 8. usbio.net [usbio.net]
- 9. Androstenone | C19H28O | CID 6852393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5alpha-androst-16-en-3-one, 18339-16-7 [thegoodscentscompany.com]
- 11. caymanchem.com [caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
5α-Androstenone-d4 in Research: A Technical Guide to its Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary application of 5α-Androstenone-d4 in scientific research. This deuterated analog of the endogenous steroid 5α-Androstenone serves a critical role as an internal standard for quantitative analysis, particularly in mass spectrometry-based techniques. Its use is essential for achieving accurate and precise measurements of 5α-Androstenone in complex biological matrices, which is vital for research in areas such as pheromone science, animal behavior, and food quality control.
Core Application: Internal Standard in Quantitative Analysis
5α-Androstenone-d4 is a stable, isotopically labeled version of 5α-Androstenone.[1] The four deuterium atoms increase its molecular weight, allowing it to be distinguished from the naturally occurring (unlabeled) analyte by a mass spectrometer.[1][2] In quantitative workflows, a known amount of 5α-Androstenone-d4 is added to a sample at the beginning of the analytical process.[3] It then experiences the same sample preparation steps—extraction, purification, and derivatization—as the endogenous 5α-Androstenone.
By comparing the signal of the analyte to the constant signal of the internal standard, researchers can correct for any loss of analyte that may occur during sample processing and for variations in instrument response. This ensures a high degree of accuracy and precision in the final quantification.
Experimental Protocol: Quantification of 5α-Androstenone in Porcine Adipose Tissue using GC-MS
The following is a representative protocol synthesized from established methodologies for steroid analysis.
1. Sample Preparation and Extraction
-
Homogenization: A known weight of porcine adipose tissue (e.g., 1 gram) is homogenized in a suitable solvent, such as a mixture of methanol and water.
-
Internal Standard Spiking: A precise volume of a 5α-Androstenone-d4 solution of known concentration (e.g., 100 ng/mL in methanol) is added to the homogenate.
-
Liquid-Liquid Extraction (LLE): The sample is then extracted with an organic solvent like hexane or a mixture of diethyl ether and hexane. This step separates the lipids and other matrix components from the analyte and internal standard. The organic layer containing the steroids is collected.
-
Solid-Phase Extraction (SPE): For further purification, the extract can be passed through an SPE cartridge (e.g., C18 or silica). This removes interfering substances. The steroids are then eluted with an appropriate solvent.
-
Evaporation and Reconstitution: The solvent is evaporated under a gentle stream of nitrogen. The dried residue is reconstituted in a small volume of a solvent suitable for injection into the GC-MS system (e.g., ethyl acetate).
2. Derivatization
To improve the volatility and chromatographic properties of 5α-Androstenone and its deuterated internal standard for gas chromatography, a derivatization step is often employed. This typically involves reacting the extracted steroids with a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) ethers.
3. GC-MS Analysis
-
Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up, separating the different compounds in the sample based on their boiling points and interactions with the column.
-
Mass Spectrometry (MS): As the compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Selected Ion Monitoring (SIM): For quantitative analysis, the mass spectrometer is operated in SIM mode. Specific ions characteristic of the derivatized 5α-Androstenone and 5α-Androstenone-d4 are monitored. For example, the molecular ion or a prominent fragment ion of each compound would be selected.
4. Quantification
A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of unlabeled 5α-Androstenone and a constant concentration of 5α-Androstenone-d4. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 5α-Androstenone in the unknown samples is then determined by interpolating their analyte-to-internal standard peak area ratios on this calibration curve.
Data Presentation
The following tables summarize typical quantitative data found in the literature for the analysis of 5α-Androstenone and related steroids.
Table 1: Typical Concentration Ranges of 5α-Androstenone in Biological Samples
| Biological Matrix | Species | Concentration Range | Citation |
| Adipose Tissue | Pig | 90 - 7500 ng/g | [4] |
| Blood Serum | Pig | up to 215 ng/mL | [4] |
| Saliva | Pig | 0.04 - 1.70 µg/mL | [5] |
| Feces | Pig | 30.85 - 220.01 ng/g | [6] |
| Urine | Pig | 153.66 - 815.69 ng/µg of creatinine | [6] |
Table 2: Performance Characteristics of Analytical Methods for Steroid Quantification
| Parameter | Typical Value | Citation |
| Limit of Quantification (LOQ) | 10 pmol/L | [7] |
| Recovery | 97 - 102% | [7] |
| Between-run Coefficient of Variation (CV) | 3.6 - 8.0% | [7] |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of using an internal standard.
References
- 1. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]
- 2. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of salivary testosterone and androstendione by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
5a-Androstenone-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5α-Androstenone-d4, a deuterated isotopologue of the endogenous steroid 5α-Androstenone. This document covers its fundamental properties, a detailed experimental protocol for its use as an internal standard in quantitative analysis, and an exploration of the relevant biological pathways.
Core Properties of 5α-Androstenone-d4
5α-Androstenone-d4 is a stable, isotopically labeled form of 5α-Androstenone, a pheromonal steroid. The inclusion of four deuterium atoms increases its molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte.
| Property | Value |
| CAS Number (unlabeled) | 18339-16-7 |
| Molecular Formula | C₁₉H₂₄D₄O |
| Molecular Weight | 276.45 g/mol |
Experimental Protocol: Quantification of 5α-Androstenone in Plasma using GC-MS
This protocol details a general procedure for the quantification of 5α-Androstenone in a plasma sample using Gas Chromatography-Mass Spectrometry (GC-MS) with 5α-Androstenone-d4 as an internal standard.
Sample Preparation and Extraction
-
Internal Standard Spiking: To 1 mL of plasma sample, add a known concentration of 5α-Androstenone-d4 solution in a suitable solvent (e.g., methanol).
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the plasma sample, vortex thoroughly, and centrifuge at 4°C for 10 minutes at 10,000 x g to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean glass tube. Add 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture, vortex for 2 minutes, and centrifuge for 5 minutes at 2,000 x g to separate the phases.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Due to the low volatility of steroids, derivatization is a crucial step for GC-MS analysis.[1]
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 1 hour to form the trimethylsilyl (TMS) ether derivatives.
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methylpolysiloxane column.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
5α-Androstenone-TMS derivative: Monitor the molecular ion and characteristic fragment ions.
-
5α-Androstenone-d4-TMS derivative: Monitor the corresponding molecular ion and fragment ions, which will be shifted by +4 m/z.
-
-
Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte (5α-Androstenone) to the peak area of the internal standard (5α-Androstenone-d4) against the concentration of the analyte.
-
Determine the concentration of 5α-Androstenone in the unknown samples by interpolating their peak area ratios on the calibration curve.
Biological Signaling and Metabolic Pathway
5α-Androstenone is an endogenous steroid synthesized from cholesterol. It is known to act as a pheromone and has been shown to be a positive allosteric modulator of the GABA-A receptor.[2]
Caption: Biosynthesis of 5α-Androstenone and its modulation of the GABAA receptor.
References
- 1. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Isotopic Purity of 5α-Androstenone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for 5α-Androstenone-d4. The methodologies detailed herein are compiled from established chemical principles and analytical techniques relevant to the preparation and characterization of deuterated steroids.
Introduction
5α-Androstenone-d4 is the deuterated form of 5α-androsten-3-one, a naturally occurring steroid. The incorporation of deuterium isotopes at specific molecular positions (2,2,4,4) makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in metabolic studies and doping control. Its use in isotope dilution mass spectrometry (IDMS) allows for precise and accurate quantification of its non-deuterated counterpart by correcting for sample loss during preparation and variations in instrument response.
Synthesis of 5α-Androstenone-d4
The synthesis of 5α-Androstenone-d4 is typically achieved through a base-catalyzed hydrogen-deuterium exchange reaction on the unlabeled 5α-androsten-3-one. The protons on the carbon atoms alpha to the carbonyl group (at positions C2 and C4) are acidic and can be removed by a strong base to form an enolate intermediate. In the presence of a deuterium source, such as deuterium oxide (D₂O), the enolate is quenched by a deuteron, leading to the incorporation of deuterium at these positions. This process is repeated under equilibrium conditions to achieve high levels of deuteration.
Proposed Synthetic Pathway
The logical workflow for the synthesis of 5α-Androstenone-d4 is depicted below.
Caption: Synthetic workflow for 5α-Androstenone-d4.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5α-androsten-3-one in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). A typical concentration for NaOD is 0.5-1 M.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction time can vary, but a period of 24-48 hours is generally sufficient to achieve a high degree of deuterium incorporation. The progress of the reaction can be monitored by taking small aliquots and analyzing them by mass spectrometry to check the extent of deuteration.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the basic solution by careful addition of a deuterated acid, such as deuterium chloride (DCl) in D₂O, to a pH of ~7.
-
Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified to remove any unreacted starting material and byproducts.
Purification
Purification of the deuterated steroid is crucial to ensure high chemical purity. A multi-step chromatographic procedure is often employed.
-
Column Chromatography: The crude product is first subjected to column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., hexane-ethyl acetate) is used to elute the 5α-Androstenone-d4.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, a final purification step using HPLC may be necessary. A reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is commonly used.
Determination of Isotopic Purity
The isotopic purity of the synthesized 5α-Androstenone-d4 is a critical parameter and is typically determined using mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing isotopic enrichment.
-
Derivatization: To improve the volatility and thermal stability of the steroid for GC analysis, it is often derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the keto group to a more volatile trimethylsilyl (TMS) enol ether.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is suitable.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: An initial temperature of around 180 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. The molecular ions and characteristic fragment ions of both the deuterated and non-deuterated androst-2-ene-3-trimethylsilyloxy-d4 are monitored.
-
The isotopic purity is calculated by comparing the integrated peak areas of the molecular ion clusters of the deuterated and non-deuterated compounds. The relative abundance of the different isotopologues (d0, d1, d2, d3, d4) is used to determine the percentage of deuterium incorporation.
Table 1: Hypothetical Quantitative Data from GC-MS Analysis
| Isotopologue | Monitored m/z (TMS derivative) | Relative Abundance (%) |
| d0 (unlabeled) | 344.3 | 0.5 |
| d1 | 345.3 | 1.0 |
| d2 | 346.3 | 2.5 |
| d3 | 347.3 | 6.0 |
| d4 | 348.3 | 90.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the combination of ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.[1][2]
-
Sample Preparation: Dissolve a known amount of the purified 5α-Androstenone-d4 in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR:
-
Acquire a quantitative ¹H NMR spectrum. The disappearance or reduction in the intensity of the signals corresponding to the protons at the 2 and 4 positions, relative to the integrals of other non-exchangeable protons in the molecule (e.g., methyl protons at C18 and C19), provides a measure of the deuterium incorporation.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum. The presence of signals in the regions corresponding to the 2 and 4 positions confirms the location of the deuterium labels. The integral of these signals can be used for quantification.
-
The isotopic purity can be calculated from the ¹H NMR spectrum by comparing the integral of the residual proton signals at the deuterated positions to the integral of a reference signal from a non-deuterated position.
Table 2: Hypothetical Quantitative Data from ¹H NMR Analysis
| Proton Signal | Chemical Shift (ppm) | Integral (Relative) |
| C18-H₃ | ~0.75 | 3.00 (Reference) |
| C19-H₃ | ~1.02 | 3.00 |
| C2-H₂ & C4-H₂ (in unlabeled) | ~2.0-2.4 | ~0.08 (Residual) |
Isotopic Purity Determination Workflow
The following diagram illustrates the workflow for determining the isotopic purity of 5α-Androstenone-d4.
Caption: Analytical workflow for isotopic purity determination.
Conclusion
The synthesis of 5α-Androstenone-d4 via base-catalyzed hydrogen-deuterium exchange is a robust method for producing this valuable internal standard. Careful control of reaction conditions and rigorous purification are essential to achieve high chemical and isotopic purity. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive and reliable means of characterizing the final product, ensuring its suitability for demanding quantitative applications in research and development.
References
Commercial Suppliers and Technical Guide for 5α-Androstenone-d4
For researchers, scientists, and drug development professionals requiring 5α-Androstenone-d4 for laboratory use, this technical guide provides an in-depth overview of commercial suppliers, key product specifications, and its application as an internal standard in analytical methodologies.
Commercial Availability
5α-Androstenone-d4, a deuterated isotopologue of the endogenous steroid 5α-Androstenone, is available from several reputable suppliers of reference standards and research chemicals. The table below summarizes the offerings from key vendors.
| Supplier | Product Name | Synonyms | Purity | Available Sizes | Molecular Formula | Molecular Weight |
| LGC Standards | 5alpha-Androstenone-d4 | 16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)-Androst-16-en-3-one-2,2,4,4-D4 | >95% (GC)[1] | 2.5 mg, 25 mg[1] | C₁₉D₄H₂₄O | 276.45[1] |
| Santa Cruz Biotechnology | 5α-Androstenone-d4 | (5α)-Androst-16-en-3-one-d4, Androstenone-d4 | Not specified | Contact for details | C₁₉H₂₄D₄O[2] | 276.45[2] |
| CymitQuimica (distributor for TRC) | 5α-Androstenone-d4 | 16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)-Androst-16-en-3-one-2,2,4,4-D4 | Not specified | 2500µg, 25mg | C₁₉D₄H₂₄O[3] | 276.45[3] |
Application in Quantitative Analysis: Experimental Protocol
5α-Androstenone-d4 is primarily utilized as an internal standard for the accurate quantification of 5α-Androstenone in biological matrices by isotope dilution mass spectrometry (ID-MS), most commonly with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a compound that is chemically identical to the analyte but has a different mass, allowing for precise correction of sample loss during preparation and analytical variability.
Protocol: Quantification of 5α-Androstenone in Porcine Adipose Tissue using GC-MS with 5α-Androstenone-d4 Internal Standard
This protocol is a generalized methodology based on established practices for steroid analysis.[4][5]
1. Sample Preparation and Extraction:
-
Accurately weigh approximately 1 gram of homogenized porcine adipose tissue into a glass tube.
-
Add a known amount of 5α-Androstenone-d4 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample. This will serve as the internal standard.
-
Add 5 mL of a suitable organic solvent, such as cyclohexane or a mixture of hexane and isopropanol, to the tube.
-
Homogenize the sample and solvent mixture using a probe homogenizer.
-
Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Repeat the extraction process on the remaining pellet with another 5 mL of solvent to ensure complete recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization (Optional but Recommended for GC-MS):
-
To improve chromatographic performance and sensitivity, the extracted residue can be derivatized.[6]
-
Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
-
Seal the tube and heat at 60°C for 30 minutes.
3. GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Injection Volume: 1-2 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
For 5α-Androstenone (quantifier and qualifier ions)
-
For 5α-Androstenone-d4 (quantifier and qualifier ions)
-
-
4. Data Analysis:
-
Integrate the peak areas for the selected quantifier ions of both the native 5α-Androstenone and the deuterated internal standard (5α-Androstenone-d4).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Create a calibration curve by analyzing a series of standards with known concentrations of 5α-Androstenone and a constant concentration of 5α-Androstenone-d4.
-
Determine the concentration of 5α-Androstenone in the original sample by comparing its peak area ratio to the calibration curve.
Signaling Pathways and Biological Context
5α-Androstenone is a known mammalian pheromone, particularly studied in pigs, where it plays a role in signaling sexual readiness.[7] In humans, the perception of its odor is highly variable and genetically determined, linked to polymorphisms in the olfactory receptor gene OR7D4.[8]
Olfactory Signaling Pathway of 5α-Androstenone
The detection of 5α-Androstenone begins with its interaction with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[9] In pigs, several ORs have been identified to respond to androstenone, including OR2D2, OR8D1, OR8D2, OR10Z1, and OR7D4.[9]
Caption: Olfactory signal transduction cascade initiated by 5α-Androstenone.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of 5α-Androstenone in a biological sample using its deuterated analog as an internal standard.
Caption: Workflow for 5α-Androstenone quantification using an internal standard.
Biosynthesis and Metabolism of 5α-Androstenone
5α-Androstenone is a steroid synthesized from androstadienone via the action of the enzyme 5α-reductase.[10] It can be further metabolized into other related steroids, such as 3α-androstenol and 3β-androstenol, by 3-ketosteroid reductases.[10] In the liver, it can be metabolized to a glucuronide conjugate for excretion.[11]
Caption: Simplified biosynthesis and metabolism of 5α-Androstenone.
References
- 1. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 7. smelltest.eu [smelltest.eu]
- 8. Olfactory perception of 5α-androst-16-en-3-one: Data obtained in the residents of central Russia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Androstenone - Wikipedia [en.wikipedia.org]
- 11. Metabolism of Androstenone, 17β-Estradiol and Dihydrotestosterone in Primary Cultured Pig Hepatocytes and the Role of 3β-Hydroxysteroid Dehydrogenase in This Process | PLOS One [journals.plos.org]
5α-Androstenone-d4: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data, handling precautions, and relevant biological context for 5α-Androstenone-d4. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
5α-Androstenone-d4 is a deuterated isotopologue of 5α-Androstenone, a C19 steroid. The deuterium labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry.
| Property | Value |
| Chemical Name | (5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
| Synonyms | 16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)-Androst-16-en-3-one-2,2,4,4-D4 |
| Molecular Formula | C₁₉D₄H₂₄O |
| Molecular Weight | 276.45 g/mol |
| CAS Number (Unlabeled) | 18339-16-7 |
| Appearance | Solid |
| Storage Temperature | +4°C |
Safety Data and Hazard Information
The safety profile of 5α-Androstenone-d4 is expected to be comparable to its non-deuterated counterpart, 5α-Androstenone. The primary hazards are associated with its potential toxicity if ingested, inhaled, or in contact with skin.
GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Estimated Acute Toxicity Values
Based on the GHS hazard classifications, the following are the estimated ranges for acute toxicity.
| Route of Exposure | Endpoint | Estimated Value Range |
| Oral | LD50 | 300 - 2000 mg/kg |
| Dermal | LD50 | 1000 - 2000 mg/kg |
| Inhalation (dusts/mists) | LC50 | 1 - 5 mg/L |
These values are estimates based on the GHS classification criteria and may not represent exact experimental values.
Handling Precautions and Personal Protective Equipment (PPE)
Due to the potential hazards, appropriate precautions must be taken when handling 5α-Androstenone-d4.
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection : If handling large quantities or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
-
-
Hygiene Measures : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Storage
Store 5α-Androstenone-d4 in a tightly sealed container in a cool, dry, and well-ventilated area at +4°C.[1] Protect from light.
Disposal
5α-Androstenone-d4 is a deuterated compound and is not radioactive. Disposal should be in accordance with local, state, and federal regulations for chemical waste. It should not be disposed of down the drain.
Experimental Protocol: Quantitative Analysis of 5α-Androstenone using Isotope Dilution Mass Spectrometry
5α-Androstenone-d4 is an ideal internal standard for the accurate quantification of endogenous 5α-Androstenone in biological matrices by isotope dilution mass spectrometry (ID-MS).
Principle
A known amount of 5α-Androstenone-d4 is added to a biological sample. The deuterated and non-deuterated forms of the analyte are co-extracted, purified, and analyzed by LC-MS/MS. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used to calculate the concentration of the endogenous analyte, correcting for any sample loss during preparation.
Methodology
-
Sample Preparation :
-
To a known volume of the biological matrix (e.g., plasma, serum, tissue homogenate), add a precise amount of 5α-Androstenone-d4 solution of a known concentration.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether, diethyl ether).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer for the detection of the precursor and product ions of both 5α-Androstenone and 5α-Androstenone-d4.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification :
-
Generate a calibration curve using known concentrations of unlabeled 5α-Androstenone and a fixed concentration of 5α-Androstenone-d4.
-
Calculate the concentration of 5α-Androstenone in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Method Validation
The analytical method should be validated according to established guidelines to ensure its accuracy and reliability.[2][3][4] Key validation parameters include:
-
Linearity
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Selectivity and Specificity
-
Matrix Effects
-
Stability (freeze-thaw, bench-top, long-term)
Biological Context and Signaling Pathways
5α-Androstenone is a naturally occurring steroid with pheromonal properties in some mammals.[5] It is biosynthesized from cholesterol and is further metabolized to other steroids.
Biosynthesis and Metabolism of 5α-Androstenone
The biosynthesis of 5α-Androstenone begins with pregnenolone, which is converted to 5,16-androstadien-3β-ol by the enzyme complex andien-β-synthase (which includes CYP17A1).[6][7] This intermediate is then converted to 5α-Androstenone through the actions of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase.[8] 5α-Androstenone can be further metabolized to the odorous steroids 3α-androstenol and 3β-androstenol by 3-ketosteroid reductases.[5]
Biosynthesis and metabolism of 5α-Androstenone.
Potential Signaling Pathway: Modulation of GABAA Receptors
The metabolite of 5α-Androstenone, 3α-androstenol, has been shown to be a potent positive allosteric modulator of the GABAA receptor. This suggests a potential mechanism of action for the physiological effects of 5α-Androstenone.
The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. 3α-androstenol can bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA and further increasing chloride influx. This potentiation of GABAergic inhibition can lead to anxiolytic and sedative effects.
Modulation of the GABAA receptor by 3α-androstenol.
References
- 1. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]
- 2. Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. [PDF] Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids. | Semantic Scholar [semanticscholar.org]
- 5. Androstenone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 5α-Androstenone-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5α-Androstenone-d4 in various organic solvents. Given the limited direct data on the deuterated form, this guide leverages solubility data for the structurally analogous non-deuterated compound, 5α-Androstenone, and outlines general experimental protocols for solubility determination of steroids.
Introduction
5α-Androstenone-d4 is the deuterated isotopologue of 5α-Androstenone, a volatile steroid found in mammals and first identified as a mammalian pheromone.[1] In research, 5α-Androstenone-d4 is primarily utilized as an internal standard for the quantification of 5α-Androstenone in various biological samples using mass spectrometry-based methods. Accurate knowledge of its solubility in organic solvents is critical for the preparation of stock solutions, calibration standards, and experimental controls.
Physicochemical Properties of 5α-Androstenone-d4
-
Synonyms: 16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)-Androst-16-en-3-one-2,2,4,4-D4, 5α-Androstenone-2,2,4,4-d4[1]
Solubility Data
| Solvent | Solubility (mg/mL) |
| Ethanol | ~10 |
| Dimethyl Sulfoxide (DMSO) | ~15 |
| Dimethylformamide (DMF) | ~25 |
Data sourced from Cayman Chemical product information for 5α-Androst-16-en-3-one.[5]
For aqueous solutions, 5α-Androstenone is sparingly soluble. To achieve a higher concentration in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5] For instance, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO and PBS (pH 7.2).[5] It is advised not to store the aqueous solution for more than one day.[5]
Experimental Protocols for Solubility Determination
The following are generalized methodologies for determining the solubility of steroidal compounds like 5α-Androstenone-d4 in organic solvents.
4.1. Visual Method
This is a straightforward, qualitative to semi-quantitative method.
-
Preparation: Weigh a precise amount of 5α-Androstenone-d4 (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition: Add a small, measured volume of the organic solvent of interest (e.g., 100 µL).
-
Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid dissolves completely, the solubility is at least 10 mg/mL.
-
Titration: If the solid does not dissolve, add additional aliquots of the solvent, vortexing after each addition, until the solid is fully dissolved. The total volume of solvent used to dissolve the initial mass of the compound provides the solubility.
-
Observation: A solution is considered clear when there are no visible particles or cloudiness.
4.2. Gravimetric Method
This method provides more quantitative data.
-
Saturated Solution Preparation: Add an excess amount of 5α-Androstenone-d4 to a known volume of the organic solvent in a sealed container.
-
Equilibration: Agitate the solution at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm) is recommended.
-
Solvent Evaporation: Evaporate the solvent from the collected supernatant under a stream of inert gas or in a vacuum oven.
-
Mass Determination: Weigh the remaining solid residue. The solubility is calculated by dividing the mass of the residue by the volume of the supernatant collected.
4.3. Spectrophotometric Method
This method is suitable for compounds with a chromophore.
-
Standard Curve Generation: Prepare a series of standard solutions of 5α-Androstenone-d4 of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a standard curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Section 4.2).
-
Dilution and Measurement: After equilibration and separation of the undissolved solid, dilute a known volume of the supernatant with the solvent to a concentration that falls within the linear range of the standard curve. Measure the absorbance of the diluted solution.
-
Concentration Calculation: Use the standard curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for preparing a stock solution of 5α-Androstenone-d4.
References
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 5α-Androstenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of 5α-Androstenone (5α-androst-16-en-3-one), a steroid with significant interest in animal physiology and potential implications in human chemosignaling. This document details its distribution across various species and tissues, with a focus on quantitative data. Furthermore, it elucidates the intricate biosynthetic pathway, from cholesterol to the final compound, highlighting the key enzymes and intermediate molecules. Detailed experimental protocols for the extraction, quantification, and study of 5α-Androstenone are provided to facilitate further research in this field.
Natural Occurrence of 5α-Androstenone
5α-Androstenone is a C19 steroid that is naturally produced in a variety of mammals. Its concentration varies significantly depending on the species, sex, age, and tissue type.
In Porcine Species (Boars)
The most well-documented occurrence of 5α-Androstenone is in mature male pigs (boars), where it is a major contributor to "boar taint," an unpleasant odor and flavor in the meat of some uncastrated male pigs. It accumulates in adipose tissue and is also present in plasma and saliva.
Table 1: Concentration of 5α-Androstenone in Boar Tissues
| Tissue | Concentration Range | Notes |
| Adipose Tissue (Fat) | 0.5 - 20.0 µg/g | Levels increase with sexual maturity.[1][2][3][4] |
| Peripheral Plasma | 1 - 30 ng/mL | Levels can increase after mating.[1][2][3] |
| Saliva | 0.04 - 1.70 µg/mL | Higher concentrations are found in sexually excited boars.[5][6][7][8] |
In Humans
5α-Androstenone is also found in humans, although typically at lower concentrations than in boars. It is present in axillary (underarm) sweat and is thought to play a role in human body odor.
Table 2: Concentration of 5α-Androstenone in Human Axillary Sweat
| Sex | Concentration Range | Notes |
| Male | Significantly higher than in females | Levels are related to axillary cholesterol concentrations.[9] |
| Female | Lower than in males |
Biosynthesis of 5α-Androstenone
The biosynthesis of 5α-Androstenone is a multi-step process that begins with cholesterol and involves a series of enzymatic reactions primarily occurring in the testes. The pathway shares several initial steps with the synthesis of other steroid hormones like testosterone.
Caption: Biosynthesis of 5α-Androstenone from Cholesterol.
Experimental Protocols
Quantification of 5α-Androstenone in Porcine Adipose Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the analysis of 5α-Androstenone in boar fat.
3.1.1. Sample Preparation and Extraction
-
Homogenization: Homogenize a known weight of adipose tissue (e.g., 1 gram) in a suitable solvent mixture, such as hexane and dichloromethane (1:1 v/v).
-
Internal Standard: Add a known amount of an internal standard, such as 5α-androstan-3-one, to the homogenate to correct for extraction losses.
-
Extraction: Extract the lipids and steroids from the tissue homogenate using a solid-phase extraction (SPE) column or liquid-liquid extraction.
-
Saponification (Optional): To remove interfering lipids, the extract can be saponified with ethanolic potassium hydroxide.
-
Derivatization: For improved chromatographic properties and sensitivity, the extracted steroids are often derivatized, for example, by oximation of the keto group.
3.1.2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min), and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is typically used for quantification, monitoring characteristic ions of 5α-Androstenone and the internal standard.
-
Caption: GC-MS Workflow for 5α-Androstenone Quantification.
Quantification of 5α-Androstenone in Plasma by Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying hormones in biological fluids.
3.2.1. Principle
The assay is based on the principle of competitive binding. A known quantity of radiolabeled 5α-Androstenone (tracer) competes with the unlabeled 5α-Androstenone in the sample for a limited number of binding sites on a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled 5α-Androstenone in the sample.
3.2.2. Procedure
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Extraction: Extract the steroids from the plasma using an organic solvent such as diethyl ether.
-
Assay Setup:
-
Prepare a standard curve using known concentrations of unlabeled 5α-Androstenone.
-
In assay tubes, add the plasma extract or standard solution.
-
Add a constant amount of radiolabeled 5α-Androstenone (e.g., ³H-labeled).
-
Add a specific antibody against 5α-Androstenone.
-
-
Incubation: Incubate the tubes to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Steroid: Separate the antibody-bound steroid from the free steroid. This can be achieved by methods such as precipitation with a second antibody or adsorption of the free steroid to charcoal.
-
Counting: Measure the radioactivity in the bound fraction using a liquid scintillation counter.
-
Calculation: Determine the concentration of 5α-Androstenone in the samples by comparing their results to the standard curve.[10][11][12]
Caption: Workflow for 5α-Androstenone Radioimmunoassay.
5α-Reductase Enzyme Assay
This assay measures the activity of 5α-reductase, a key enzyme in the biosynthesis of 5α-Androstenone.
3.3.1. Principle
The assay measures the conversion of a substrate (e.g., androstenedione or testosterone) to its 5α-reduced product by a preparation containing 5α-reductase. The product can be quantified using various methods, including chromatography or by using a radiolabeled substrate.
3.3.2. Procedure
-
Enzyme Preparation: Prepare a microsomal fraction from a tissue known to have 5α-reductase activity (e.g., liver or prostate).
-
Reaction Mixture: In a reaction tube, combine:
-
The enzyme preparation.
-
A suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
A saturating concentration of the substrate (e.g., androstenedione or radiolabeled testosterone).
-
The cofactor NADPH.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stopping the Reaction: Terminate the reaction by adding a quenching agent, such as a strong acid or an organic solvent.
-
Product Quantification:
-
Extract the steroids from the reaction mixture.
-
Separate the substrate from the product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed. If a radiolabeled substrate was used, this can be done by scintillation counting of the product spot/peak.
-
Conclusion
This technical guide provides a foundational understanding of the natural occurrence and biosynthesis of 5α-Androstenone. The provided tables summarize the quantitative distribution of this steroid, and the detailed biosynthetic pathway highlights key enzymatic steps. The experimental protocols for GC-MS, RIA, and enzyme assays offer a starting point for researchers to further investigate the role of 5α-Androstenone in various biological systems. Continued research in this area will undoubtedly provide further insights into the physiological and behavioral effects of this intriguing steroid.
References
- 1. Concentrations of fat and plasma 5alpha-androstenone and plasma testosterone in boars selected for rate of body weight gain and thickness of back fat during growth, sexual maturation and after mating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. 5α-Androstenone in Fat from Boars Selected for Rate of Gain and Thickness of Back Fat, and from Boars Used in Artificial Insemination Service - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of 16-Androstenes (5α-Androst-16-en-3-One, 5α-Androst-16-en-3α-ol, 5α-Androst-16-en-3β-ol) in Saliva of German Landrace and Göttingen Minipig Boars | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. bohrium.com [bohrium.com]
- 7. Changes of Androstenone Concentrations in Saliva of Boars with Age [agris.fao.org]
- 8. Changes of Androstenone Concentrations in Saliva of Boars with Age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axillary 5 alpha-androst-16-en-3-one in men and women: relationships with olfactory acuity to odorous 16-androstenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. scispace.com [scispace.com]
- 12. microbenotes.com [microbenotes.com]
biological significance of 5a-Androstenone as a pheromone
An In-depth Technical Guide on the Biological Significance of 5α-Androstenone as a Pheromone
Introduction
5α-Androst-16-en-3-one (androstenone) is a C19 steroid and a derivative of testosterone that functions as a significant chemical signal in many mammalian species.[1][2] It is most notably recognized as a key pheromone in pigs (Sus scrofa), where it plays a crucial role in signaling sexual readiness and modulating social behaviors.[3][4][5] In boars, androstenone is synthesized in the testes, accumulates in adipose tissue, and is released in high concentrations in the saliva, acting as a chemical cue to induce the mating stance (lordosis reflex) in estrous sows.[4][5]
Beyond its well-defined role in swine, androstenone is also found in human sweat and urine, making it a candidate for a human pheromone, although its effects are subject to considerable debate and individual variation.[2][6] The perception of androstenone's odor in humans is largely determined by genetic variations in the olfactory receptor gene OR7D4.[1][7][8] Depending on an individual's genotype, the scent can be perceived as unpleasant (like stale urine or sweat), pleasant (sweet or floral), or it may not be detected at all.[1][6][8]
This technical guide provides a comprehensive overview of the biological significance of 5α-androstenone, focusing on its biosynthesis, mechanism of action, physiological and behavioral effects, and the experimental methodologies used in its study.
Biosynthesis and Metabolism
The synthesis of 5α-androstenone is a multi-step enzymatic process primarily occurring in the Leydig cells of the testes.[4][9] The pathway originates from pregnenolone, a cholesterol derivative.
Biosynthesis Pathway
The key steps in the conversion of pregnenolone to androstenone are:
-
Conversion to 5,16-Androstadien-3β-ol: Pregnenolone is converted to 5,16-androstadien-3β-ol by the enzyme 16-ene-synthetase, a specific activity of cytochrome P450c17.[10]
-
Oxidation and Isomerization: The intermediate is then acted upon by 3β-hydroxysteroid dehydrogenase (3β-HSD), which oxidizes the 3β-hydroxyl group to a 3-keto group and isomerizes the double bond.
-
Final Reduction: The final step involves the reduction of the double bond at the 5-position by the enzyme 5α-reductase, yielding 5α-androst-16-en-3-one.[10][11]
This pathway is distinct from the primary androgen synthesis pathway that leads to testosterone, although it shares common precursors and enzymes.[12][13]
References
- 1. The Rockefeller University » Gene determines whether male body odor smells pleasant [rockefeller.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. The scents of androstenone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pheromones, binding proteins, and olfactory systems in the pig (Sus scrofa): An updated review [frontiersin.org]
- 6. smelltest.eu [smelltest.eu]
- 7. rockefeller.edu [rockefeller.edu]
- 8. Genetic variation in a human odorant receptor alters odour perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Androstenone - Wikipedia [en.wikipedia.org]
- 12. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androsterone - Wikipedia [en.wikipedia.org]
Degradation Pathways of 5α-Androstenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of 5α-Androstenone under various experimental conditions. It is designed to serve as a valuable resource for researchers and professionals involved in steroid metabolism, drug development, and related fields. This document details enzymatic, microbial, and hypothetical photo- and thermal degradation pathways, supported by experimental protocols and quantitative data.
Enzymatic Degradation of 5α-Androstenone
The primary route of 5α-Androstenone degradation in biological systems is through enzymatic metabolism, predominantly occurring in the liver and testes. The key transformations involve reduction of the 3-keto group and subsequent conjugation for excretion.
Metabolic Pathways
The metabolism of 5α-Androstenone proceeds through two main phases:
-
Phase I Metabolism: This phase involves the reduction of the 3-keto group of 5α-Androstenone to form two main stereoisomers: 5α-androst-16-en-3α-ol (3α-androstenol) and 5α-androst-16-en-3β-ol (3β-androstenol). This reduction is catalyzed by hydroxysteroid dehydrogenases (HSDs), specifically 3α-HSD and 3β-HSD, as well as aldo-keto reductases (AKRs). The primary metabolite formed in pig liver microsomes is 3β-androstenol[1][2].
-
Phase II Metabolism: Following reduction, the resulting androstenols undergo conjugation to increase their water solubility and facilitate their elimination from the body. The two main conjugation reactions are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches a glucuronic acid moiety to the hydroxyl group of the androstenols.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfate group to the androstenols.
-
The following diagram illustrates the primary enzymatic degradation pathway of 5α-Androstenone.
Quantitative Data
The rate of 5α-Androstenone metabolism can vary significantly between individuals and breeds, largely due to differences in the expression levels of metabolic enzymes[1][2].
| Experimental System | Substrate | Key Enzyme(s) | Major Metabolite | Rate of Formation (nmol/mg protein/min) | Reference |
| Pig Liver Microsomes (Large White) | 5α-Androstenone | 3β-HSD | 3β-androstenol | 1.2 ± 0.2 | [1][2] |
| Pig Liver Microsomes (Meishan) | 5α-Androstenone | 3β-HSD | 3β-androstenol | 0.2 ± 0.05 | [1][2] |
Experimental Protocols
This protocol is adapted from studies investigating the metabolism of 5α-Androstenone in porcine liver microsomes[1][2].
Materials:
-
Pig liver microsomes
-
5α-Androstenone
-
NADH or NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., epitestosterone)
-
HPLC system with a UV or mass spectrometric detector
Procedure:
-
Prepare a reaction mixture containing pig liver microsomes (0.5 mg/mL), 5α-Androstenone (10 µM), and either NADH or NADPH (1 mM) in potassium phosphate buffer.
-
Initiate the reaction by adding the cofactor (NADH or NADPH).
-
Incubate the mixture at 37°C for a specified time (e.g., 10, 20, 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the formation of metabolites.
This protocol provides a general framework for the sensitive and specific quantification of 5α-Androstenone and its metabolites[3][4][5].
Sample Preparation:
-
To a 1 mL urine or plasma sample, add an internal standard solution.
-
Perform solid-phase extraction (SPE) to isolate the steroids.
-
For conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase and sulfatase can be included.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 5α-Androstenone and its metabolites.
References
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. Characterisation of androstenone metabolism in pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Androstenone in Porcine Plasma using a Validated LC-MS/MS Method with 5α-Androstenone-d4 Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of androstenone in porcine plasma. Androstenone (5α-androst-16-en-3-one) is a key contributor to boar taint, and its accurate measurement is crucial for research and quality control in the pork industry. This method utilizes a stable isotope-labeled internal standard, 5α-Androstenone-d4, to ensure high accuracy and precision. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method is suitable for high-throughput analysis in research and drug development settings.
Introduction
Androstenone is a steroid produced in the testes of male pigs that can accumulate in adipose tissue, causing an undesirable odor and flavor in pork known as boar taint. The concentration of androstenone in plasma is an important indicator for genetic selection programs and the evaluation of strategies to mitigate boar taint. LC-MS/MS has become the preferred analytical technique for steroid hormone analysis due to its high selectivity, sensitivity, and throughput.[1] The use of a deuterated internal standard, such as 5α-Androstenone-d4, is critical for correcting for matrix effects and variations during sample preparation and injection.[2] This application note provides a detailed protocol for the quantification of androstenone in porcine plasma, adaptable for various research and quality control applications.
Experimental
Materials and Reagents
-
Androstenone (≥98% purity)
-
5α-Androstenone-d4 (≥95% purity)[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Porcine plasma (blank, collected with heparin anticoagulant)
Instrumentation
-
Liquid Chromatograph: A system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[6]
Standard Solutions
-
Androstenone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of androstenone in 10 mL of methanol.
-
5α-Androstenone-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5α-Androstenone-d4 in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the androstenone stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the 5α-Androstenone-d4 stock solution with methanol.
Sample Preparation Protocol
-
Thaw: Thaw porcine plasma samples at room temperature.
-
Spike: To 500 µL of plasma, add 25 µL of the 100 ng/mL IS working solution. For calibration standards and quality controls, spike with the appropriate androstenone working standard solution.
-
Precipitation & Centrifugation: Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis® MCX cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.
-
Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (80% Water with 0.1% Formic Acid: 20% Acetonitrile with 0.1% Formic Acid).[6]
LC-MS/MS Method
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %A %B 0.0 80 20 1.0 80 20 5.0 20 80 7.0 20 80 7.1 80 20 | 10.0 | 80 | 20 |
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Androstenone 273.2 97.1 25 | 5α-Androstenone-d4 | 277.2 | 101.1 | 25 |
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of androstenone in porcine plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL with a coefficient of determination (R²) greater than 0.99. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.1 ng/mL and 0.5 ng/mL, respectively. A representative calibration curve is shown below.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.021 |
| 1.0 | 0.045 |
| 5.0 | 0.230 |
| 10.0 | 0.465 |
| 25.0 | 1.150 |
| 50.0 | 2.310 |
| 100.0 | 4.590 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The precision, expressed as the relative standard deviation (%RSD), was less than 15%, and the accuracy was within ±15% of the nominal values, which is in line with regulatory guidelines for bioanalytical method validation.
| QC Level | Concentration (ng/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=18) | Accuracy (%) |
| Low | 1.5 | 6.8 | 8.2 | 105.3 |
| Medium | 20.0 | 4.5 | 5.9 | 98.7 |
| High | 80.0 | 3.1 | 4.7 | 101.5 |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS quantification of androstenone.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of androstenone in porcine plasma. The use of a deuterated internal standard and a streamlined SPE protocol ensures high-quality data suitable for demanding research and routine analysis applications. This method can be a valuable tool for researchers, scientists, and professionals in the fields of animal science and drug development.
References
- 1. Steroid Mass Spectrometry for the Diagnosis of PCOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of androstenone levels in porcine plasma by LC-MS/MS | SLU publication database (SLUpub) [publications.slu.se]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Note: A Robust Sample Preparation Protocol for Steroid Analysis Using 5α-Androstenone-d4 as an Internal Standard
Introduction
The accurate quantification of steroid hormones in biological matrices is crucial for clinical diagnostics, endocrinology research, and anti-doping applications. Steroids are present in low concentrations in complex biological fluids such as serum, plasma, and urine, necessitating efficient sample preparation to remove interfering substances and concentrate the analytes of interest. The use of a stable isotope-labeled internal standard is essential for correcting for analyte losses during sample preparation and for variations in instrument response. This application note details a comprehensive sample preparation protocol for the analysis of steroids using 5α-Androstenone-d4 as an internal standard, suitable for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
5α-Androstenone-d4 is a deuterated analog of the endogenous steroid 5α-Androstenone. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. This makes it an ideal internal standard for the accurate quantification of a range of endogenous steroids. The protocols outlined below describe both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods, providing flexibility for different sample types and laboratory workflows.
Core Requirements
This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for steroid quantification. The inclusion of 5α-Androstenone-d4 as an internal standard enhances the accuracy and precision of the analytical results.
Experimental Protocols
Detailed methodologies for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are provided below. The choice of method may depend on the sample matrix, the target analytes, and the available laboratory equipment.
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum and Plasma Samples
This protocol is adapted from established methods for steroid extraction from serum and plasma.[1][2]
Materials and Reagents:
-
Biological sample (Serum or Plasma)
-
5α-Androstenone-d4 internal standard solution (e.g., in methanol)
-
Diethyl ether or Ethyl acetate (ACS Grade)
-
Dry ice/ethanol bath
-
Centrifuge
-
Speedvac or nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
Glass test tubes
Procedure:
-
Sample Thawing: Thaw frozen serum or plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of the sample, add a known amount of 5α-Androstenone-d4 internal standard solution. The final concentration of the internal standard should be appropriate for the expected analyte concentration range and the sensitivity of the analytical instrument.
-
Protein Precipitation (Optional but Recommended): Add 1 mL of cold methanol to the sample, vortex for 30 seconds, and centrifuge at 4°C for 10 minutes at 10,000 x g to precipitate proteins. Transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction:
-
Solvent Collection:
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen or using a Speedvac at 40°C.[3]
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the reconstitution solvent, suitable for the analytical instrument (e.g., mobile phase for LC-MS/MS). Vortex to ensure the residue is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS or GC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a generalized procedure based on common SPE methods for steroids in urine.[4][5]
Materials and Reagents:
-
Urine sample
-
5α-Androstenone-d4 internal standard solution
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Wash solution (e.g., 30% methanol in water)
-
Elution solvent (e.g., 50:50 methanol:acetonitrile)[5]
-
Speedvac or nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).[5]
-
Washing:
-
Elution: Elute the steroids from the cartridge with 3 mL of the elution solvent into a clean collection tube.[5]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a Speedvac.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of reconstitution solvent for analysis.
Derivatization for GC-MS Analysis
For GC-MS analysis, steroids often require derivatization to increase their volatility and thermal stability.[6]
Procedure:
-
After the drying step in either the LLE or SPE protocol, add a derivatizing agent (e.g., a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst like ammonium iodide and dithioerythritol) to the dried extract.
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow the reaction to complete.
-
Cool the sample to room temperature before injecting it into the GC-MS system.
Data Presentation
The following table summarizes typical performance data for steroid analysis using methods similar to those described above. The use of a deuterated internal standard like 5α-Androstenone-d4 is expected to yield high recovery and low relative standard deviation (RSD).
| Analyte Group | Extraction Method | Recovery (%) | RSD (%) | Linearity (r²) |
| Androgens | Supported Liquid Extraction | >75% | <10% | >0.99 |
| Glucocorticoids | Supported Liquid Extraction | >75% | <10% | >0.99 |
| Estrogens | Supported Liquid Extraction | >75% | <10% | >0.99 |
| Progestins | Supported Liquid Extraction | >75% | <10% | >0.99 |
| Mineralocorticoids | Supported Liquid Extraction | >75% | <10% | >0.99 |
Data is representative and based on similar multi-steroid analysis methods.[3][7]
Mandatory Visualization
Caption: Steroid sample preparation workflow.
References
- 1. arborassays.com [arborassays.com]
- 2. zellx.de [zellx.de]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. agilent.com [agilent.com]
- 5. unitedchem.com [unitedchem.com]
- 6. youtube.com [youtube.com]
- 7. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
Application Notes and Protocols for the Quantification of 5α-Androstenone in Pork Fat using 5α-Androstenone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 5α-androstenone, a key compound responsible for boar taint in pork fat, utilizing 5α-Androstenone-d4 as an internal standard for accurate and reliable measurements. The methodologies outlined below are suitable for implementation in research and quality control laboratories.
Introduction
Boar taint is an off-flavor and odor that can be present in the meat of non-castrated male pigs. It is primarily caused by the accumulation of two compounds in the fat tissue: 5α-androstenone (a testicular steroid with a urine-like odor) and skatole (a microbial metabolite of tryptophan with a fecal-like odor). To ensure consumer acceptance of pork products, accurate quantification of these compounds is crucial. The use of a deuterated internal standard, such as 5α-Androstenone-d4, is essential for correcting analytical variations during sample preparation and instrumental analysis, thereby ensuring high precision and accuracy. This document details validated methods for the analysis of 5α-androstenone in pork fat using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of 5α-androstenone in pork fat. These tables provide a comparative overview of method performance characteristics.
Table 1: Quantitative Data from Inter-laboratory Comparison Studies for 5α-Androstenone in Pork Fat (µg/g)
| Laboratory/Method | Mean Concentration (µg/g) | Standard Deviation (µg/g) | Analytical Technique | Reference |
| NSVS | 2.47 | 2.10 | Time-resolved fluoroimmunoassay | [1][2] |
| CCL | 1.31 | 0.98 | GC-MS | [1][2] |
| IRTA | 0.62 | 0.52 | GC-MS | [1][2] |
| NSVS (Lyophilised Fat) | 0.87 | 0.52 | Time-resolved fluoroimmunoassay | [1][2] |
| CCL (Lyophilised Fat) | 1.03 | 0.55 | GC-MS | [1][2] |
| IRTA (Lyophilised Fat) | 0.84 | 0.46 | GC-MS | [1][2] |
| ALP (Lyophilised Fat) | 0.99 | 0.67 | HPLC | [1][2] |
Table 2: Method Performance Characteristics for 5α-Androstenone Analysis
| Parameter | Value | Analytical Technique | Reference |
| Limit of Quantification (LOQ) | 0.10 µg/g | LDTD-MS/MS | [3] |
| Limit of Quantification (LOQ) | 0.02 µg/g | HPLC-MS/MS | [4] |
| Calibration Range | 0.125 - 6.00 µg/g | LDTD-MS/MS | [3] |
| Calibration Range | 0.01 - 13 µg/g | HPLC-MS/MS | [4] |
| Recovery (Indole) | 96 ± 17% | LC-MSn | [5] |
| Recovery (Skatole) | 91 ± 13% | LC-MSn | [5] |
| Recovery (Androstenone) | 104 ± 33% | LC-MSn | [5] |
| Intra-assay Variation (Fat) | 6.0% | Time-resolved fluoroimmunoassay | [6] |
| Inter-assay Variation (Fat) | 8.9% | Time-resolved fluoroimmunoassay | [6] |
Experimental Protocols
Detailed methodologies for the extraction and quantification of 5α-androstenone in pork fat are provided below.
Protocol 1: Quantification of 5α-Androstenone by GC-MS
This protocol is based on established methods for the analysis of boar taint compounds.
1. Materials and Reagents
-
Pork backfat samples
-
5α-Androstenone standard
-
5α-Androstenone-d4 (internal standard)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (50 mL)
-
Microwave oven
-
GC-MS system with a suitable capillary column (e.g., Rtx-5SIL MS)
2. Sample Preparation
-
Homogenize the pork fat sample.
-
Weigh approximately 2 grams of the homogenized fat into a 50 mL glass beaker.
-
Heat the sample in a microwave oven at 700 W for 3 minutes to melt the fat.
-
Transfer 150 µL of the melted fat into a 2 mL centrifuge tube.
-
Add 1.75 mL of an extraction solvent mixture of methanol and hexane (9:1, v/v) containing the internal standard, 5α-Androstenone-d4, at a concentration of 200 µg/kg.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
3. GC-MS Analysis
-
Injection: 2 µL, pulsed splitless mode at 260°C.
-
Column: Rtx-5SIL MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 9 minutes.
-
-
Mass Spectrometer:
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to monitor for 5α-Androstenone: m/z 272 (target), 257.
-
Ions to monitor for 5α-Androstenone-d4: m/z 276 (target), 261.
-
4. Quantification
-
Prepare a calibration curve using standard solutions of 5α-androstenone with a fixed concentration of 5α-Androstenone-d4.
-
Calculate the concentration of 5α-androstenone in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of 5α-Androstenone by LC-MS/MS
This protocol is adapted from the method described by Verheyden et al. (2007)[5].
1. Materials and Reagents
-
Pork backfat samples
-
5α-Androstenone standard
-
5α-Androstenone-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge tubes (2 mL)
-
Heating block or water bath
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation
-
Melt the pork fat sample by heating in a microwave or oven.
-
Pipette 150 µL of the melted fat into a 2 mL centrifuge tube.
-
Add 750 µL of methanol containing the internal standard, 5α-Androstenone-d4, at a concentration of 200 µg/kg.
-
Vortex the mixture for 1 minute.
-
Heat the sample at 60°C for 1 hour.
-
Place the sample in a freezer at -20°C for 1 hour to precipitate lipids.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 500 µL of the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Analysis
-
Column: Kinetex® C18 (2.6 µm, 150 x 2.1 mm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: 49:49:2 (v/v/v) methanol:acetonitrile:isopropanol with 0.1% formic acid.
-
Gradient: Establish a suitable gradient to separate 5α-androstenone from matrix components.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5α-Androstenone: Precursor ion m/z 273 -> Product ions (select at least two for confirmation).
-
5α-Androstenone-d4: Precursor ion m/z 277 -> Product ions.
-
-
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of 5α-androstenone to 5α-Androstenone-d4 against the concentration of the 5α-androstenone standards.
-
Determine the concentration of 5α-androstenone in the fat samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS based analysis of 5α-androstenone in pork fat.
Caption: GC-MS workflow for 5α-androstenone analysis.
Caption: LC-MS/MS workflow for 5α-androstenone analysis.
References
- 1. Inter-laboratory comparison of methods to measure androstenone in pork fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High throughput method for quantifying androstenone and skatole in adipose tissue from uncastrated male pigs by laser diode thermal desorption-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlations between PORCUS classification and androstenone in boars, and effects of cooking methods thereon [scielo.org.za]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Validation of Enzyme Immunoassay (EIA) Methods Using 5α-Androstenone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstenone is a C19 steroid known for its pheromonal activity, particularly in pigs where it is a key contributor to boar taint. Accurate quantification of 5α-Androstenone in various biological matrices is crucial for research in animal physiology, reproductive biology, and food quality control. Enzyme immunoassay (EIA) is a widely used technique for this purpose due to its high throughput and sensitivity.
Method validation is a critical process to ensure the reliability and accuracy of EIA results. The use of a stable isotope-labeled internal standard, such as 5α-Androstenone-d4, is a valuable tool in the validation process, particularly for assessing the efficiency of sample extraction and recovery. This deuterated analog is chemically identical to the endogenous compound but can be distinguished by mass, making it an ideal spike-in control. These application notes provide a comprehensive guide and detailed protocols for the use of 5α-Androstenone-d4 in the validation of EIA methods for the quantification of 5α-Androstenone.
Data Presentation
The following table summarizes typical validation parameters and acceptance criteria for a competitive EIA for 5α-Androstenone. The data presented is a composite of expected performance characteristics based on published validation reports for similar steroid hormone assays.[1][2][3][4][5][6][7]
| Validation Parameter | Method | Acceptance Criteria | Example Data |
| Intra-Assay Precision | Analyze replicates of low, medium, and high concentration Quality Control (QC) samples in a single assay run. | Coefficient of Variation (%CV) ≤ 10% | Low QC: 6.5% CVMid QC: 5.8% CVHigh QC: 7.2% CV |
| Inter-Assay Precision | Analyze replicates of low, medium, and high concentration QC samples across multiple assay runs on different days. | Coefficient of Variation (%CV) ≤ 15% | Low QC: 8.9% CVMid QC: 7.5% CVHigh QC: 9.8% CV |
| Accuracy (Recovery) | Spike known concentrations of 5α-Androstenone into a sample matrix and measure the recovery. | 80-120% | Low Spike: 92%Mid Spike: 105%High Spike: 98% |
| Linearity of Dilution | Serially dilute a high-concentration sample and assess if the measured concentrations are linear. | R² ≥ 0.99 | R² = 0.995 |
| Sensitivity (Lower Limit of Quantification, LLOQ) | The lowest concentration on the standard curve that can be quantified with acceptable precision and accuracy. | %CV ≤ 20% and Accuracy within 80-120% | 0.05 ng/mL |
| Specificity (Cross-Reactivity) | Test structurally related steroids to determine their interference with the assay. | Cross-reactivity with key related steroids should be low. | 5α-Androstanedione: < 1%Testosterone: < 0.1%Progesterone: < 0.1% |
Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls
-
Preparation of 5α-Androstenone Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of 5α-Androstenone and dissolve it in 1 mL of ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Preparation of 5α-Androstenone-d4 Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of 5α-Androstenone-d4 and dissolve it in 1 mL of ethanol.
-
Vortex thoroughly.
-
Store the stock solution at -20°C.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the 5α-Androstenone stock solution in the assay buffer to prepare a standard curve. A typical concentration range for a 5α-Androstenone EIA might be 0.05 ng/mL to 10 ng/mL.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare low, medium, and high concentration QC samples by spiking known amounts of 5α-Androstenone into a representative sample matrix (e.g., charcoal-stripped serum or buffer).
-
Aliquots of these QC samples should be stored at -20°C or -80°C for use in validation experiments.
-
Protocol 2: Sample Preparation and Extraction with 5α-Androstenone-d4 for Recovery Assessment
This protocol describes a liquid-liquid extraction procedure for serum or plasma samples. The use of 5α-Androstenone-d4 allows for the determination of extraction efficiency.
-
Sample Spiking:
-
To 500 µL of the biological sample (e.g., serum, plasma), add a known amount of 5α-Androstenone-d4 internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
-
For the accuracy assessment, also spike with known concentrations of non-deuterated 5α-Androstenone.
-
Vortex briefly.
-
-
Extraction:
-
Add 2 mL of a non-polar organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous layer by placing the tube in a dry ice/ethanol bath.
-
Decant the organic supernatant into a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL).
-
Vortex to ensure the pellet is fully dissolved. The sample is now ready for EIA analysis.
-
Protocol 3: Competitive Enzyme Immunoassay (EIA) Procedure
This is a general protocol for a competitive EIA. Specific volumes and incubation times may vary depending on the commercial kit or in-house assay being used.
-
Plate Coating (if applicable for in-house assays):
-
Coat a 96-well microplate with a capture antibody (e.g., goat anti-rabbit IgG) and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
-
Assay Procedure:
-
Add 50 µL of standards, QC samples, or prepared unknown samples to the appropriate wells.
-
Add 25 µL of 5α-Androstenone-horseradish peroxidase (HRP) conjugate to each well.
-
Add 25 µL of the primary anti-5α-Androstenone antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours on a plate shaker.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Experimental workflow for EIA validation using 5α-Androstenone-d4.
Caption: Simplified biosynthesis pathway of 5α-Androstenone.[8][9][10][11]
References
- 1. Correcting for enzyme immunoassay changes in long term monitoring studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Commercial ELISA Kit for Non-Invasive Measurement of Biologically Relevant Changes in Equine Cortisol Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. linear.es [linear.es]
- 6. salimetrics.com [salimetrics.com]
- 7. Estimating intra- and inter-assay variability in salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androstenone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 5α-Androstenone-d4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 5α-Androstenone-d4, along with a comprehensive experimental protocol for its analysis. This information is crucial for researchers involved in metabolism studies, pharmacokinetic assessments, and doping control analysis where deuterated standards are employed.
Introduction
5α-Androstenone-d4 is a deuterated isotopologue of 5α-androstenone, a 16-androstene steroid that acts as a pheromone in pigs and is also found in humans. Due to its use as an internal standard in quantitative mass spectrometry-based assays, understanding its fragmentation behavior is essential for developing robust and reliable analytical methods. This application note outlines the expected fragmentation pattern of 5α-Androstenone-d4 and provides a detailed protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Fragmentation Pattern
Upon ionization, typically by electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 277.2. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield characteristic product ions resulting from the cleavage of the steroid's ring structure.
Table 1: Predicted MRM Transitions for 5α-Androstenone-d4
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 277.2 | [M+H]⁺ of 5α-Androstenone-d4 |
| Product Ion (Q3) 1 | m/z 109.1 | Proposed characteristic fragment |
| Product Ion (Q3) 2 | m/z 135.1 | Proposed characteristic fragment |
| Product Ion (Q3) 3 | m/z 262.2 | [M+H-CH3]⁺ |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The proposed product ions are based on common fragmentation pathways of steroids involving ring cleavages.
The fragmentation process likely involves characteristic losses from the steroid backbone. The presence of deuterium atoms on the A-ring may influence the relative abundance of certain fragments compared to the unlabeled compound.
Experimental Protocol: LC-MS/MS Analysis of 5α-Androstenone-d4
This protocol provides a general framework for the analysis of 5α-Androstenone-d4 in a biological matrix such as serum or plasma. Optimization of specific parameters may be required for different sample types and instrumentation.
Sample Preparation: Protein Precipitation
-
To 100 µL of serum or plasma sample, add 300 µL of ice-cold acetonitrile containing the desired concentration of 5α-Androstenone-d4 as an internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Note: These are starting parameters and should be optimized for the specific mass spectrometer being used.
Visualizations
Proposed Fragmentation Pathway of 5α-Androstenone-d4
Caption: Proposed fragmentation of 5α-Androstenone-d4.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for 5α-Androstenone-d4 analysis.
Conclusion
This application note provides a foundational understanding of the expected mass spectrometric behavior of 5α-Androstenone-d4 and a practical protocol for its analysis. The predicted fragmentation pattern and MRM transitions can serve as a starting point for method development. The detailed experimental workflow offers a comprehensive guide for researchers aiming to quantify this and other related steroid molecules in various biological matrices. It is recommended that users validate and optimize these methods for their specific applications and instrumentation to ensure the highest quality of data.
Application Notes and Protocols for the Use of 5α-Androstenone-d4 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstenone is a steroid pheromone found in mammals, and its presence in the environment can be an indicator of contamination from sources such as agricultural runoff and wastewater effluent. Accurate quantification of 5α-Androstenone in environmental matrices is crucial for monitoring its fate and potential ecological impact. The use of an isotopically labeled internal standard, such as 5α-Androstenone-d4, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog exhibits nearly identical chemical and physical properties to the native compound, allowing it to compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and precision.
These application notes provide detailed protocols for the analysis of 5α-Androstenone in water and soil samples using 5α-Androstenone-d4 as an internal standard, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analyte and Internal Standard Information
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5α-Androstenone | C₁₉H₂₈O | 272.43 | 18339-16-7 |
| 5α-Androstenone-d4 | C₁₉H₂₄D₄O | 276.45 | N/A |
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. These values may vary depending on the specific instrumentation and matrix conditions.
| Parameter | Water Analysis (LC-MS/MS) | Soil Analysis (GC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.05 - 0.5 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | 0.2 - 2.0 ng/g |
| Calibration Range | 0.5 - 100 ng/L | 0.2 - 50 ng/g |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 85 - 115% | 80 - 110% |
| Precision (RSD) | < 15% | < 20% |
Experimental Protocols
Isotope Dilution: The Core Principle
Isotope dilution is a powerful technique for quantitative analysis.[1] A known amount of the isotopically labeled internal standard (5α-Androstenone-d4) is added to the environmental sample at the beginning of the sample preparation process. The standard undergoes the same extraction, cleanup, and analysis steps as the native analyte (5α-Androstenone). By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, correcting for any losses during the procedure.
Principle of Isotope Dilution Analysis.
Protocol 1: Analysis of 5α-Androstenone in Water by LC-MS/MS
This protocol is suitable for analyzing 5α-Androstenone in various aqueous matrices, including river water, lake water, and wastewater effluent.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
If immediate analysis is not possible, store samples at 4°C and analyze within 48 hours. For longer storage, freeze at -20°C.
2. Sample Preparation and Extraction:
-
Allow the sample to reach room temperature.
-
To a 500 mL water sample, add a known amount of 5α-Androstenone-d4 solution (e.g., 50 ng) and mix thoroughly.
-
Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Oasis HLB, 200 mg).
-
SPE Conditioning: 5 mL methanol, followed by 5 mL of reagent water.
-
Sample Loading: Pass the spiked water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
5α-Androstenone: Precursor ion m/z 273.2 → Product ions m/z 255.2 (quantifier) and m/z 97.1 (qualifier).
-
5α-Androstenone-d4: Precursor ion m/z 277.2 → Product ion m/z 259.2.
-
Note: Collision energies should be optimized for the specific instrument.
-
References
Troubleshooting & Optimization
Technical Support Center: 5α-Androstenone-d4 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of 5α-Androstenone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve the signal-to-noise ratio (S/N) for this deuterated steroid.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate ionization technique for 5α-Androstenone-d4 analysis?
A1: For a moderately non-polar steroid like 5α-Androstenone, Atmospheric Pressure Chemical Ionization (APCI) is often the most suitable technique as it is effective for compounds that are not easily ionized in solution.[1][2] Electrospray Ionization (ESI) can also be used, particularly if the analyte is derivatized to introduce a more easily ionizable group.[3][4] Atmospheric Pressure Photoionization (APPI) is another viable option for non-polar compounds.[2][5]
Q2: I am observing a low signal for 5α-Androstenone-d4. What are the initial troubleshooting steps?
A2: A low signal can stem from several factors. Begin by verifying the basics:
-
System Suitability: Ensure your LC-MS/MS system is performing optimally by running a system suitability test with a known standard.
-
Analyte Stability: Confirm the stability of your 5α-Androstenone-d4 standard and sample solutions. Improper storage can lead to degradation.
-
Tuning and Calibration: Check that the mass spectrometer is properly tuned and calibrated for the mass range of interest.
Q3: Can derivatization improve the signal intensity of 5α-Androstenone-d4?
A3: Yes, chemical derivatization is a highly effective strategy to enhance the ionization efficiency and, consequently, the signal intensity of neutral steroids like 5α-Androstenone.[3][4][6] Derivatization introduces a charged or more easily ionizable moiety, which significantly improves detection by ESI-MS/MS.[3][7]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise (S/N) Ratio
A low S/N ratio can be caused by either a weak signal or high background noise. The following steps can help identify and resolve the issue.
Troubleshooting Workflow for Poor S/N Ratio
Caption: Troubleshooting workflow for poor S/N ratio.
1. Optimize Mass Spectrometer Source Parameters: The ionization source settings play a critical role in signal intensity. Systematically optimize the following parameters by infusing a standard solution of 5α-Androstenone-d4.[8][9]
| Parameter | ESI Typical Range | APCI Typical Range | Key Consideration |
| Capillary/Spray Voltage | 1 - 5 kV | 2 - 6 kV | Optimize for stable spray and maximum ion current.[9][10] |
| Gas Temperature | 250 - 400 °C | 350 - 550 °C | Affects desolvation efficiency. |
| Drying Gas Flow | 5 - 15 L/min | 5 - 20 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 30 - 60 psi | 40 - 70 psi | Influences droplet size and desolvation.[8] |
2. Improve Chromatographic Performance: Poor peak shape directly impacts the S/N ratio.
-
Peak Tailing: Often caused by secondary interactions with the stationary phase. Consider using a column with end-capping or a different stationary phase chemistry. Mobile phase additives like formic acid can also mitigate tailing.[11]
-
Peak Fronting: Can result from column overload or a void at the column inlet.[11][12] Try injecting a lower concentration or replacing the column.
-
Broad Peaks: May indicate issues with the mobile phase composition, flow rate, or column temperature. Ensure proper mixing of mobile phase components and optimize the gradient profile.
3. Enhance Sample Preparation: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common cause of poor S/N.[7]
-
Liquid-Liquid Extraction (LLE): An effective method for separating steroids from complex biological matrices like plasma or serum.[13][14]
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup and can be automated for higher throughput.[7][15]
Sample Preparation Workflow
Caption: General sample preparation workflow for steroid analysis.
4. Consider Derivatization: If optimizing the above parameters does not yield a sufficient S/N ratio, derivatization can provide a significant boost in sensitivity.
| Derivatization Reagent | Target Functional Group | Ionization Enhancement |
| Girard's Reagent P or T | Ketone | Introduces a permanently charged quaternary ammonium group, ideal for ESI.[6][16] |
| 2-Hydrazino-1-methylpyridine (HMP) | Ketone | Enhances ionization efficiency.[7] |
| Hydroxylamine | Ketone | Forms an oxime derivative with an easily protonated nitrogen atom.[4][17] |
Experimental Protocol: Derivatization with Girard's Reagent T
-
Evaporate the extracted sample containing 5α-Androstenone-d4 to dryness under a stream of nitrogen.
-
Add 50 µL of a 10 mg/mL solution of Girard's Reagent T in methanol containing 5% acetic acid.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Issue 2: Inconsistent or Drifting Signal Intensity
Fluctuations in signal intensity across a run can lead to poor reproducibility and inaccurate quantification.
-
Check for Contamination: A dirty ion source or mass spectrometer optics can lead to a gradual decline in signal. Regular cleaning is essential.
-
LC System Stability: Ensure the LC pumps are delivering a stable and consistent flow rate. Fluctuations in mobile phase composition can affect ionization efficiency.
-
Column Equilibration: Inadequate column equilibration between injections can cause retention time and peak area variability.
-
Internal Standard Response: Monitor the signal of the non-deuterated 5α-Androstenone internal standard. If its signal is also drifting, it may indicate a systemic issue rather than a problem specific to the deuterated analyte.
By systematically addressing these common issues, researchers can significantly improve the signal-to-noise ratio for 5α-Androstenone-d4, leading to more robust and reliable quantitative results in their mass spectrometry experiments.
References
- 1. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. ddtjournal.com [ddtjournal.com]
- 5. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. open.clemson.edu [open.clemson.edu]
- 17. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Biological Samples with 5α-Androstenone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5α-Androstenone-d4 as an internal standard to mitigate matrix effects in the analysis of biological samples by LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental workflows.
Issue: Poor Peak Shape or Splitting for Analyte and/or 5α-Androstenone-d4
Possible Causes and Solutions:
-
Column Contamination: Residual matrix components, such as phospholipids, can accumulate on the analytical column, leading to distorted peak shapes.
-
Solution: Implement a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove these interferences.[1] Regularly flush the column with a strong solvent or use a guard column to protect the analytical column.
-
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analytes.
-
Solution: Adjust the mobile phase pH to ensure consistent ionization of the target analytes. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium fluoride) to improve peak shape.
-
-
Column Degradation: The stationary phase of the column may be degrading.
-
Solution: Replace the analytical column and ensure that the mobile phase is within the recommended pH range for the column.
-
Issue: High Variability in 5α-Androstenone-d4 Signal Across Samples
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent internal standard signals.
-
Solution: Automate the sample preparation workflow where possible to minimize human error.[2] Ensure precise and consistent pipetting of the 5α-Androstenone-d4 spiking solution.
-
-
Differential Matrix Effects: The matrix components in different samples may be causing varying degrees of ion suppression or enhancement that do not equally affect the analyte and the internal standard.[3]
-
Solution: Optimize the chromatographic separation to ensure the analyte and 5α-Androstenone-d4 co-elute as closely as possible, away from regions of significant ion suppression.[4] Diluting the sample extract can also help minimize matrix effects, provided the analyte concentration remains above the lower limit of quantification (LLOQ).
-
-
Internal Standard Instability: 5α-Androstenone-d4 may be degrading in the sample or during processing.
-
Solution: Investigate the stability of 5α-Androstenone-d4 in the biological matrix under the storage and processing conditions used.
-
Issue: Analyte and 5α-Androstenone-d4 Do Not Co-elute
Possible Causes and Solutions:
-
Isotope Effect: The deuterium labeling in 5α-Androstenone-d4 can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[4]
-
Solution: This is a known chromatographic behavior. The primary goal is to ensure that both compounds experience the same degree of matrix effect. If the retention time difference is minimal and the matrix effect is consistent across the peak elution window, this may not be a significant issue. However, if there is a steep gradient of ion suppression where the analyte and internal standard elute, it can lead to inaccurate quantification. In such cases, adjusting the chromatographic gradient to minimize this effect is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my results?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological matrix.[5] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of the analyte.[5] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[1][6]
Q2: Why should I use a stable isotope-labeled internal standard like 5α-Androstenone-d4?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis.[7] Because 5α-Androstenone-d4 is chemically and structurally very similar to the native analyte, it is expected to have nearly identical chromatographic behavior and experience the same degree of matrix effects.[7] By calculating the peak area ratio of the analyte to the SIL-IS, variations due to sample preparation and matrix effects can be effectively normalized, leading to more accurate and precise results.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method.[8] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[9]
Q4: What are some common sample preparation techniques to reduce matrix effects?
A4: Several sample preparation techniques can be employed to remove interfering matrix components before LC-MS/MS analysis:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. However, it may not effectively remove other interferences like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than PPT.[1][10]
-
Solid-Phase Extraction (SPE): A highly effective method for removing a wide range of interfering compounds.[1] SPE cartridges with different sorbents can be chosen to selectively retain the analyte while washing away matrix components.
Q5: Can the use of 5α-Androstenone-d4 completely eliminate matrix effects?
A5: While 5α-Androstenone-d4 is an excellent tool to compensate for matrix effects, it may not completely eliminate them. In cases of severe and highly variable matrix effects, even a SIL-IS may not perfectly track the analyte, leading to some residual variability. This is particularly true if the analyte and internal standard do not perfectly co-elute in a region of changing ion suppression.[3] Therefore, it is always recommended to optimize sample preparation and chromatography to minimize matrix effects as much as possible, rather than relying solely on the internal standard for correction.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of androgens in biological samples using LC-MS/MS with deuterated internal standards. These values can serve as a benchmark for method development and troubleshooting.
Table 1: Lower Limits of Quantification (LLOQs) for Various Androgens in Serum/Plasma
| Analyte | LLOQ (pg/mL) | Reference |
| Estradiol (E2) | 1 | [10] |
| Estrone (E1) | 4 | [10] |
| Testosterone | 50 | [10] |
| Dihydrotestosterone (DHT) | 10 | [10] |
| Androstenedione | 100 | [10] |
| Dehydroepiandrosterone (DHEA) | 500 | [10] |
Table 2: Recovery of Androgens from Serum Using Liquid-Liquid Extraction
| Analyte | Recovery (%) | Reference |
| Estradiol (E2) | 72.1 - 84.7 | [10] |
| Estrone (E1) | 83.6 - 94.5 | [10] |
| Testosterone | 88.2 - 90.3 | [10] |
| Dihydrotestosterone (DHT) | 82.0 - 90.6 | [10] |
| Androstenedione | 86.2 - 90.3 | [10] |
| Dehydroepiandrosterone (DHEA) | 88.1 - 93.8 | [10] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 200 µL of serum or plasma, add the internal standard solution containing 5α-Androstenone-d4.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Androgen Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for the target androgens and 5α-Androstenone-d4 need to be optimized on the specific mass spectrometer being used.
Visualizations
Caption: A typical experimental workflow for the quantification of androgens using 5α-Androstenone-d4.
Caption: A logical troubleshooting guide for addressing inaccurate results in LC-MS/MS analysis.
References
- 1. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Steroid Assays in Paediatric Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Androstenone and 5α-Androstenone-d4
Welcome to the technical support center for the analysis of androstenone and its deuterated internal standard, 5α-Androstenone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using 5α-Androstenone-d4 as an internal standard?
A1: 5α-Androstenone-d4 is a deuterated analog of androstenone. It is an ideal internal standard because it has a slightly higher mass due to the deuterium atoms, but it behaves almost identically to androstenone during sample preparation and chromatographic analysis. This allows for accurate quantification by correcting for variations in extraction efficiency, injection volume, and instrument response.
Q2: Which chromatographic technique is better for analyzing androstenone, HPLC or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) are powerful techniques for androstenone analysis.
-
LC-MS/MS is often preferred for its high sensitivity and specificity, especially for complex biological matrices like plasma and tissue, as it often requires less extensive sample cleanup and derivatization.
-
GC-MS can also provide excellent sensitivity and resolution but typically requires derivatization of the steroid to increase its volatility and thermal stability.
The choice between the two often depends on the available instrumentation, the sample matrix, and the specific requirements of the assay.
Q3: Why is derivatization sometimes necessary for GC-MS analysis of steroids?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS, steroids like androstenone are often derivatized to:
-
Increase volatility: Making them more suitable for gas-phase analysis.
-
Improve thermal stability: Preventing degradation at the high temperatures used in the GC injector and column.
-
Enhance ionization efficiency: Leading to better sensitivity in the mass spectrometer.
Common derivatizing agents for steroids include silylating agents (e.g., BSTFA) and acylating agents.
Q4: What are common sources of contamination in androstenone analysis?
A4: Contamination can arise from various sources and lead to inaccurate results. Common sources include:
-
Sample collection and handling: Contamination from other samples or the environment.
-
Glassware and lab equipment: Improperly cleaned glassware can introduce interfering substances.
-
Solvents and reagents: Use of low-purity solvents and reagents can introduce background noise and contaminants.
-
Carryover: Residual sample from a previous injection remaining in the autosampler or column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of androstenone and 5α-Androstenone-d4.
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
-
Androstenone and 5α-Androstenone-d4 peaks are not baseline separated.
-
Peaks are broad and overlapping.
Possible Causes and Solutions:
| Possible Cause | Suggested Remedy |
| Inadequate chromatographic conditions | Optimize the mobile phase composition (for HPLC) or the temperature gradient (for GC). A slower gradient can often improve resolution. |
| Column degradation | The column may be contaminated or have lost its efficiency. Try flushing the column or, if necessary, replace it. |
| Incorrect flow rate | Ensure the flow rate is set correctly and is stable. |
| Sample overload | Injecting too much sample can lead to peak broadening. Try diluting the sample or reducing the injection volume. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Suggested Remedy |
| Secondary interactions with the stationary phase | Active sites on the column packing can interact with the analyte. Try using a column with end-capping or adding a modifier (e.g., a small amount of acid or base) to the mobile phase. |
| Column contamination | Contaminants on the column frit or at the head of the column can cause peak tailing. Back-flushing the column or replacing the frit may help. |
| Extra-column volume | Excessive tubing length or dead volume in the connections can contribute to peak tailing. Ensure all fittings are tight and tubing is as short as possible. |
Issue 3: Peak Splitting
Symptoms:
-
A single analyte peak appears as two or more smaller peaks.
Possible Causes and Solutions:
| Possible Cause | Suggested Remedy |
| Column void or channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This usually requires column replacement. |
| Sample solvent incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Co-elution of an interfering compound | An impurity may be eluting very close to the analyte of interest. Adjusting the chromatographic conditions may help to separate the two compounds. |
Issue 4: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS
Symptoms:
-
Inconsistent and inaccurate quantification, especially in complex matrices.
-
The response of the internal standard varies significantly between samples.
Possible Causes and Solutions:
| Possible Cause | Suggested Remedy |
| Co-eluting matrix components | Other compounds from the sample matrix can interfere with the ionization of the analyte and internal standard in the mass spectrometer source. |
| * Improve sample cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering components. | |
| * Optimize chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components. | |
| * Ensure co-elution of internal standard: For accurate correction, the deuterated internal standard should co-elute as closely as possible with the native analyte. Slight differences in retention time can lead to differential matrix effects.[1] |
Experimental Protocols
Below are representative experimental protocols for the analysis of androstenone and 5α-Androstenone-d4 by LC-MS/MS and GC-MS. These should be considered as starting points and may require optimization for your specific application and instrumentation.
LC-MS/MS Method
Sample Preparation (Plasma)
-
To 100 µL of plasma, add the internal standard solution (5α-Androstenone-d4).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Androstenone: m/z 273.2 → 255.25α-Androstenone-d4: m/z 277.2 → 259.2 |
GC-MS Method
Sample Preparation (Tissue)
-
Homogenize approximately 100 mg of tissue in a suitable buffer.
-
Add the internal standard solution (5α-Androstenone-d4).
-
Perform liquid-liquid extraction with a non-polar solvent like hexane or methyl tert-butyl ether.
-
Separate the organic layer and evaporate to dryness.
-
Derivatize the dry residue with a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) by heating at 60-70 °C for 30 minutes.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Start at 150 °C, hold for 1 minute, ramp to 250 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min and hold for 5 minutes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (SIM) | Androstenone derivative: m/z 344 (M+), 3295α-Androstenone-d4 derivative: m/z 348 (M+), 333 |
Visualized Workflows
Caption: Experimental workflow for the analysis of androstenone.
Caption: Troubleshooting decision tree for chromatographic issues.
References
preventing isotopic exchange of deuterium in 5a-Androstenone-d4
Welcome to the technical support center for 5α-Androstenone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of your deuterated compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for 5α-Androstenone-d4?
A1: Isotopic exchange is a chemical reaction in which a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, or vice versa. For 5α-Androstenone-d4, this is a significant concern because the deuterium atoms are located on the carbon atoms alpha to the ketone functional group. These positions are susceptible to exchange under certain conditions, which can compromise the isotopic purity of the standard and affect the accuracy of quantitative analyses, such as those using mass spectrometry.
Q2: What are the primary factors that promote isotopic exchange in 5α-Androstenone-d4?
A2: The primary factors that can induce deuterium exchange in 5α-Androstenone-d4 are:
-
pH: Both acidic and basic conditions can catalyze the exchange. The rate of exchange is minimized in a neutral pH range.
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms for the exchange.
-
Catalysts: The presence of acids, bases, or certain metal catalysts can significantly increase the rate of exchange.
Q3: How can I store 5α-Androstenone-d4 to minimize isotopic exchange?
A3: To ensure the long-term stability of 5α-Androstenone-d4, it is recommended to store the compound in a solid (neat) form in a tightly sealed container at a low temperature, typically -20°C. If a solution is necessary, use an aprotic solvent and store at low temperatures. Avoid long-term storage in protic or aqueous solutions, especially if they are not pH-neutral.
Q4: What are the best practices for handling 5α-Androstenone-d4 during an experiment to prevent back-exchange?
A4: To prevent deuterium back-exchange during experimental procedures, it is crucial to:
-
Maintain a neutral pH (around 7.0) whenever possible.
-
Keep the temperature as low as is feasible for the experiment.
-
Minimize the time the compound is in solution, particularly in protic solvents.
-
Use aprotic solvents for sample preparation and dissolution whenever the experimental design allows.
-
If aqueous solutions are necessary, use deuterated solvents (e.g., D₂O) to maintain isotopic enrichment.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity Detected in QC Samples
Possible Cause 1: Improper Storage Conditions
-
Troubleshooting Step 1: Verify the storage conditions of your 5α-Androstenone-d4 stock. Was it stored as a solid at the recommended temperature? If in solution, what was the solvent and pH?
-
Solution: If stored improperly, acquire a new, certified standard. Implement a strict storage protocol for all deuterated standards, including temperature logging and the use of aprotic solvents for any necessary stock solutions.
Possible Cause 2: Isotopic Exchange During Sample Preparation
-
Troubleshooting Step 1: Review your sample preparation workflow. Identify any steps involving extreme pH, high temperatures, or prolonged exposure to protic solvents.
-
Solution: Modify the protocol to minimize these factors. Consider performing sample extraction and dilution steps in a cold environment (e.g., on ice). If acidic or basic conditions are unavoidable, minimize the exposure time and neutralize the sample as quickly as possible.
Possible Cause 3: Contaminated Solvents or Reagents
-
Troubleshooting Step 1: Analyze your solvents and reagents for potential sources of proton contamination that could facilitate exchange.
-
Solution: Use fresh, high-purity, and where appropriate, aprotic or deuterated solvents for the preparation of your standards and samples.
Issue 2: Inconsistent Results in Quantitative Assays
Possible Cause 1: Variable Isotopic Exchange Between Samples
-
Troubleshooting Step 1: Evaluate the consistency of your sample handling procedures. Minor variations in incubation times, temperature, or pH can lead to different degrees of isotopic exchange.
-
Solution: Standardize all sample preparation steps meticulously. Use automated liquid handlers for critical steps if available to ensure uniformity. Implement strict timing and temperature controls.
Possible Cause 2: Matrix Effects Influencing Exchange
-
Troubleshooting Step 1: Assess whether different sample matrices (e.g., plasma, urine, tissue homogenates) could be altering the local pH or introducing catalysts for exchange.
-
Solution: Perform matrix effect studies to determine if the sample matrix itself is contributing to the loss of deuterium. If so, a more rigorous sample clean-up procedure may be necessary to remove interfering substances.
Quantitative Data on Isotopic Exchange
Table 1: Effect of pH on the Relative Rate of Deuterium Exchange at 25°C
| pH | Relative Rate Constant (k_rel) |
| 3.0 | 10 |
| 5.0 | 1 |
| 7.0 | 0.1 |
| 9.0 | 100 |
| 11.0 | 10,000 |
Table 2: Effect of Temperature on the Relative Rate of Deuterium Exchange at pH 7.0
| Temperature (°C) | Relative Rate Constant (k_rel) |
| 4 | 0.1 |
| 25 | 1 |
| 37 | 3.5 |
| 50 | 10 |
Experimental Protocols
Protocol 1: Preparation of 5α-Androstenone-d4 Standard for LC-MS Analysis
-
Stock Solution Preparation:
-
Allow the vial of solid 5α-Androstenone-d4 to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the required amount of the solid in a minimal amount of a suitable aprotic solvent (e.g., acetonitrile, ethyl acetate).
-
Store the stock solution at -20°C in a tightly sealed vial.
-
-
Working Solution Preparation:
-
Dilute the stock solution to the desired working concentration using the appropriate mobile phase or a solvent compatible with your analytical method.
-
If an aqueous mobile phase is used, prepare the working solution immediately before analysis to minimize the risk of back-exchange.
-
Keep the working solution on ice or in a cooled autosampler.
-
-
Sample Spiking:
-
Add the working solution to your samples at a consistent and precise volume.
-
Vortex briefly to ensure homogeneity.
-
Proceed with the analysis as quickly as possible.
-
Protocol 2: Monitoring Isotopic Purity by NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a sample of 5α-Androstenone-d4 and dissolve it in a deuterated aprotic solvent (e.g., chloroform-d, acetone-d6).
-
Use a high-purity, certified internal standard for quantitative analysis if required.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. The presence of signals in the regions where deuterium atoms are expected indicates back-exchange.
-
For a more direct assessment, acquire a ²H NMR spectrum. The relative integration of the deuterium signals can be used to determine the isotopic purity.
-
-
Data Analysis:
-
Calculate the percentage of deuterium incorporation by comparing the integrals of the proton signals in the deuterated positions to the integrals of non-deuterated protons in the molecule.
-
Visualizations
Caption: Mechanisms of acid- and base-catalyzed deuterium exchange in ketones.
Caption: Recommended experimental workflow for handling 5α-Androstenone-d4.
selecting the appropriate concentration of 5a-Androstenone-d4 internal standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate concentration of 5α-Androstenone-d4 as an internal standard for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using 5α-Androstenone-d4 as an internal standard?
A1: 5α-Androstenone-d4 is a stable isotope-labeled (SIL) internal standard. It is chemically and structurally very similar to the endogenous analyte, 5α-Androstenone, but has a different mass due to the deuterium atoms. This similarity allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] By adding a known and constant concentration of 5α-Androstenone-d4 to all samples, standards, and quality controls, it is possible to correct for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.[1][3]
Q2: What are the key factors to consider when selecting the concentration of 5α-Androstenone-d4?
A2: The optimal concentration of 5α-Androstenone-d4 is influenced by several factors:
-
Expected Analyte Concentration Range: The concentration of the internal standard should be chosen in relation to the expected concentration range of the analyte in the samples.
-
Mass Spectrometer Sensitivity: The concentration should be sufficient to produce a stable and reproducible signal with an adequate signal-to-noise ratio (S/N).[1]
-
Matrix Effects: The internal standard should be present at a concentration that allows it to effectively compensate for ion suppression or enhancement from the sample matrix.[2]
-
Cross-Interference: The concentration should be optimized to minimize any potential signal contribution from the analyte to the internal standard's mass channel and vice versa.[1]
Q3: Is there a general guideline for the ideal concentration of 5α-Androstenone-d4?
A3: A common practice is to use a concentration of the internal standard that produces a response in the mid-range of the calibration curve for the analyte. Another widely accepted recommendation is to aim for an internal standard response that is approximately one-third to one-half of the response of the analyte at the upper limit of quantitation (ULOQ).[2] However, this is a general guideline, and the optimal concentration should be determined experimentally during method development.
Experimental Protocol: Optimizing 5α-Androstenone-d4 Concentration
This protocol outlines a systematic approach to determine the optimal working concentration of 5α-Androstenone-d4 for your specific assay.
1. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of 5α-Androstenone-d4 and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to achieve a final concentration of 1 mg/mL. Store this stock solution at an appropriate temperature as recommended by the supplier.
-
Internal Standard Intermediate Solution (e.g., 1 µg/mL): Perform a serial dilution of the stock solution to prepare an intermediate solution.
-
Internal Standard Working Solutions: From the intermediate solution, prepare a series of working solutions at different concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
2. Experimental Design:
-
Prepare at least three sets of calibration standards and quality control (QC) samples (low, medium, and high concentrations) for the analyte.
-
Spike each set of calibration standards and QCs with a different concentration of the 5α-Androstenone-d4 working solution.
-
Include blank matrix samples (without analyte or internal standard) and blank matrix samples spiked only with the internal standard to assess for interferences.
3. Sample Preparation and LC-MS/MS Analysis:
-
Perform the sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) as per your established method.
-
Analyze the samples using your validated LC-MS/MS method.
4. Data Analysis and Evaluation:
-
For each internal standard concentration, evaluate the following parameters:
-
Peak Shape and Signal-to-Noise (S/N): The internal standard peak should be symmetrical and have a sufficient S/N ratio (typically >10).
-
Linearity of Calibration Curve: The calibration curve for the analyte should have a correlation coefficient (r²) greater than 0.99.
-
Accuracy and Precision: The accuracy (% bias) and precision (% CV) for the QC samples should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the internal standard in the presence and absence of the matrix. The variability should be minimal.
-
Data Presentation: Impact of Internal Standard Concentration
The following tables illustrate hypothetical data from an optimization experiment to help guide your selection process.
Table 1: Effect of 5α-Androstenone-d4 Concentration on QC Sample Performance
| IS Concentration (ng/mL) | QC Level | Accuracy (% Bias) | Precision (% CV) |
| 5 | Low (2 ng/mL) | -8.5 | 12.1 |
| Mid (20 ng/mL) | -4.2 | 8.5 | |
| High (80 ng/mL) | -2.1 | 5.3 | |
| 25 | Low (2 ng/mL) | -2.1 | 6.5 |
| Mid (20 ng/mL) | -1.5 | 4.2 | |
| High (80 ng/mL) | 0.8 | 2.9 | |
| 100 | Low (2 ng/mL) | 5.3 | 9.8 |
| Mid (20 ng/mL) | 3.1 | 7.2 | |
| High (80 ng/mL) | 1.9 | 4.5 |
In this example, an internal standard concentration of 25 ng/mL provides the best overall accuracy and precision for the QC samples.
Table 2: Influence of 5α-Androstenone-d4 Concentration on Calibration Curve Linearity
| IS Concentration (ng/mL) | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 5 | 1 - 100 | 0.9925 |
| 25 | 1 - 100 | 0.9991 |
| 100 | 1 - 100 | 0.9958 |
The highest correlation coefficient is observed with an internal standard concentration of 25 ng/mL, indicating the best linearity.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) of the Internal Standard
-
Possible Causes:
-
Column degradation or contamination.
-
Inappropriate mobile phase pH or composition.
-
Column overload.
-
-
Solutions:
-
Replace or clean the analytical column.
-
Optimize the mobile phase composition and pH.
-
Reduce the injection volume or the concentration of the internal standard.
-
Issue 2: Inconsistent Internal Standard Response Across Samples
-
Possible Causes:
-
Inconsistent sample preparation (e.g., pipetting errors).
-
Variable matrix effects not being adequately compensated for.
-
Instability of the internal standard in the sample matrix or reconstituted solution.
-
-
Solutions:
-
Ensure consistent and accurate pipetting during sample preparation.
-
Optimize the sample clean-up procedure to minimize matrix effects.
-
Evaluate the stability of the internal standard under the experimental conditions.
-
Issue 3: Chromatographic Shift of the Deuterated Internal Standard
-
Possible Cause:
-
The presence of deuterium atoms can sometimes lead to a slight shift in retention time compared to the non-labeled analyte.[4]
-
-
Solution:
-
This is often a minor issue that does not affect quantification as long as the peak is correctly integrated. Ensure that the integration parameters in your software are set appropriately to capture the entire peak for both the analyte and the internal standard.
-
Issue 4: Cross-talk or Isobaric Interference
-
Possible Causes:
-
Isotopic contribution from the analyte to the internal standard's mass channel, or vice versa.
-
Presence of an isobaric interference in the sample matrix.
-
-
Solutions:
-
Use an internal standard with a higher degree of deuteration (e.g., d5 or d7) to minimize isotopic overlap.
-
Optimize chromatographic conditions to separate the interference from the analyte and internal standard.
-
Select a different precursor-product ion transition for quantification.
-
Visualization of the Experimental Workflow
Caption: Workflow for selecting the optimal concentration of an internal standard.
References
minimizing ion suppression effects for 5a-Androstenone-d4 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when analyzing 5a-Androstenone-d4 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting substances from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][4] Since this compound is a stable isotope-labeled internal standard, its primary role is to compensate for these matrix effects. However, significant ion suppression can still affect the reliability of the results if the suppression experienced by the analyte and the internal standard is not identical.
Q2: I am using this compound as an internal standard, but I'm still seeing variability in my results. Why might this be happening?
A2: While stable isotope-labeled internal standards like this compound are excellent for compensating for matrix effects, they are not a guaranteed solution for all issues.[5] Here are a few reasons you might still observe variability:
-
Differential Ion Suppression: The analyte and this compound may not experience the exact same degree of ion suppression, especially in complex matrices. This can be due to slight differences in their chromatographic retention times.
-
High Concentration of Internal Standard: An excessively high concentration of the internal standard can itself cause ion suppression for the analyte.[2]
-
Contamination of the Internal Standard: The purity of the this compound standard is crucial. Any presence of the unlabeled analyte (5a-Androstenone) will lead to inaccurate quantification.
-
Matrix Effects on Both Analyte and IS: In cases of severe matrix effects, even a stable isotope-labeled internal standard may not be able to fully compensate for the signal suppression.
Troubleshooting Guides
Problem 1: Low signal intensity or complete signal loss for this compound.
This issue is often a direct consequence of significant ion suppression.
Troubleshooting Steps:
-
Evaluate Matrix Effects: The first step is to confirm that ion suppression is the root cause. This can be done qualitatively by post-column infusion experiments or quantitatively by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample.[6] A matrix factor of less than 1 indicates ion suppression.[6]
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[1][7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a broad range of interfering compounds.[2][8]
-
Liquid-Liquid Extraction (LLE): LLE can also be very effective at removing interferences, particularly for non-polar compounds like steroids.[2][8]
-
Protein Precipitation: While simple, this method is often less clean than SPE or LLE and may leave behind significant matrix components that can cause ion suppression.[8]
-
-
Optimize Chromatographic Separation: Adjusting the chromatographic conditions can help separate this compound from the co-eluting matrix components that are causing suppression.[1][7][9]
-
Modify the Gradient: A shallower gradient can improve the resolution between the analyte and interferences.
-
Change the Stationary Phase: Using a different column chemistry (e.g., a PFP column for steroid analysis) can alter selectivity and improve separation.[10]
-
-
Change the Ionization Source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1][11] If your instrument allows, switching to APCI may reduce the observed suppression.[12]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[2] However, this approach may not be suitable for trace-level analysis.
Problem 2: Poor peak shape for this compound.
Poor peak shape can be caused by a variety of factors, including interactions with the analytical column and system components.
Troubleshooting Steps:
-
Consider a Metal-Free System: Steroids and related compounds can sometimes interact with the stainless steel components of standard HPLC systems and columns, leading to peak tailing and signal loss.[13] Using a metal-free or PEEK-lined column and tubing can mitigate these interactions.[13]
-
Optimize Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid, to the mobile phase can help to improve peak shape for many compounds by reducing interactions with residual silanol groups on the stationary phase.[12]
-
Check for Column Contamination: A contaminated column can lead to poor peak shape. Flushing the column with a strong solvent or following the manufacturer's cleaning protocol is recommended.
-
Ensure Proper Injection Technique: An improper injection can lead to band broadening and distorted peak shapes. Ensure the injection volume is appropriate for the column dimensions and that the injection solvent is compatible with the mobile phase.[14]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Effectiveness in Removing Interferences | Potential for Ion Suppression | Throughput |
| Solid-Phase Extraction (SPE) | High | Low | Moderate to High |
| Liquid-Liquid Extraction (LLE) | High | Low | Moderate |
| Protein Precipitation | Low to Moderate | High | High |
Table 2: Influence of Ionization Technique on Ion Suppression
| Ionization Technique | Susceptibility to Ion Suppression | Typical Analytes |
| Electrospray Ionization (ESI) | More Susceptible[1][11] | Polar to moderately polar compounds |
| Atmospheric Pressure Chemical Ionization (APCI) | Less Susceptible[1][12] | Non-polar to moderately polar compounds |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To qualitatively identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
T-piece connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
Procedure:
-
Set up the LC-MS system with the analytical column and mobile phase conditions used for your assay.
-
Connect the outlet of the LC column to one inlet of the T-piece.
-
Connect the syringe pump containing the this compound standard solution to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the MS ion source.
-
Begin infusing the this compound solution at a constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal in the mass spectrometer.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of this compound. Any dips or decreases in the baseline signal indicate regions of ion suppression.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: Comparison of sample preparation methods for reducing ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. nebiolab.com [nebiolab.com]
- 4. eijppr.com [eijppr.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
Technical Support Center: 5α-Androstenone-d4 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 5α-Androstenone-d4 in solution and best practices for its long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing 5α-Androstenone-d4 stock solutions?
A1: Methanol is a commonly used and recommended solvent for preparing stock solutions of 5α-Androstenone-d4 and other deuterated steroid standards. Acetonitrile is also a suitable alternative. For working solutions, mixtures of these organic solvents with water are often utilized, depending on the analytical method requirements.
Q2: What are the optimal conditions for the long-term storage of 5α-Androstenone-d4?
A2: For long-term stability, 5α-Androstenone-d4 should be stored as a solid (neat) or in a suitable solvent at low temperatures. The following conditions are recommended:
-
Solid Form: Store at -20°C for maximum long-term stability.
-
In Solution: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Studies on other steroids have shown stability for at least one year at these temperatures[1].
Q3: How stable is 5α-Androstenone-d4 in solution at room temperature or refrigerated conditions (4°C)?
Q4: What are the potential degradation pathways for 5α-Androstenone-d4?
A4: 5α-Androstenone, being a ketosteroid, is susceptible to degradation under certain conditions. Potential degradation pathways that could also affect its deuterated analog include:
-
Oxidation: The ketone group and the steroid backbone can be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.
-
Hydrolysis: While less common for the core structure, ester or other functional groups, if present as impurities or in a derivatized form, could be hydrolyzed under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of steroid compounds.
The biosynthesis of androstenone involves the conversion from androstadienone by 5α-reductase. It can be further metabolized to 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase[2]. While these are metabolic pathways, they indicate potential sites of enzymatic or chemical conversion.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (peak area, concentration). | Degradation of 5α-Androstenone-d4 in solution. | 1. Verify Storage Conditions: Ensure stock and working solutions are stored at the recommended temperatures (-20°C or -80°C). 2. Minimize Freeze-Thaw Cycles: Aliquot solutions into single-use vials. 3. Prepare Fresh Working Solutions: Prepare working solutions daily from a stored stock solution[1]. 4. Perform a Stability Check: Analyze a freshly prepared standard and compare it to the stored solution to assess for degradation. |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products. | 1. Conduct a Forced Degradation Study: Subject the 5α-Androstenone-d4 solution to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of potential impurities. 2. Use a Stability-Indicating Method: Ensure your analytical method (e.g., LC-MS/MS) can separate the intact 5α-Androstenone-d4 from its potential degradation products. |
| Loss of deuterium label. | Exchange of deuterium with protons from the solvent. | 1. Use Aprotic Solvents where possible: While methanol and water are common, prolonged storage in protic solvents could theoretically lead to exchange, especially at non-ideal pH. However, the deuterium atoms in 5α-Androstenone-d4 are on a carbon backbone and generally stable. 2. Verify Isotopic Purity: Periodically check the isotopic distribution of the standard using mass spectrometry to ensure the label's integrity. |
Quantitative Data Summary
Currently, specific, publicly available quantitative stability data for 5α-Androstenone-d4 in various solvents over extended periods is limited. However, data from a stability study on other steroids in a biological matrix provides a useful reference.
Table 1: Stability of Steroids in Dried Blood Spots Over 1 Year[1]
| Steroid | Storage Temperature | Stability |
| Cortisol | Room Temperature | Significant decrease from Month 6 |
| 4°C, -20°C, -70°C | Stable for up to 1 year | |
| 11-Deoxycortisol | Room Temperature | Significant decrease at Year 1 |
| 4°C, -20°C, -70°C | Stable for up to 1 year | |
| 4-Androstenedione | All tested temperatures | Stable for up to 1 year |
| 17-Hydroxyprogesterone | All tested temperatures | Stable for up to 1 year |
| 21-Deoxycortisol | All tested temperatures | Stable for up to 1 year |
This table is adapted from a study on steroid stability in a different matrix and should be used as a general guideline. Stability of 5α-Androstenone-d4 in pure solvent may differ.
Experimental Protocols
Protocol 1: Preparation of 5α-Androstenone-d4 Stock and Working Solutions
This protocol outlines the steps for preparing solutions for use in analytical experiments.
Protocol 2: Experimental Workflow for a Solution Stability Study
This protocol describes a general workflow to assess the stability of 5α-Androstenone-d4 in a specific solvent and at various storage conditions.
Protocol 3: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products of 5α-Androstenone-d4.
References
dealing with co-eluting interferences in 5a-Androstenone-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of 5α-Androstenone-d4, with a specific focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in 5α-Androstenone-d4 analysis?
A1: The most common co-eluting interferences in 5α-Androstenone-d4 analysis are typically isobaric and isomeric compounds. These include endogenous steroids with the same nominal mass and similar structures, such as isomers of androstenone and other related steroid metabolites. For example, compounds like 3α-androstenol and 3β-androstenol can be potential interferences.[1] It is also crucial to consider the potential for in-source fragmentation of larger steroid conjugates that might yield ions with the same mass-to-charge ratio as the analyte of interest.
Q2: How can I confirm if I have a co-eluting interference?
A2: The presence of a co-eluting interference can be investigated through several methods:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of more than one compound.
-
Mass Spectral Analysis: Examining the mass spectra across the chromatographic peak can reveal the presence of different fragment ions if a co-eluting compound has a different fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.
-
Chromatographic Method Modification: Altering the chromatographic conditions (e.g., changing the mobile phase composition, gradient, or column chemistry) can often resolve the co-eluting peaks. If a change in conditions results in the appearance of a new peak or a change in peak shape, it is likely that a co-eluting interference was present.
Q3: What are the recommended sample preparation techniques to minimize interferences?
A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective sample preparation techniques for reducing interferences in steroid analysis from biological matrices like plasma and serum.[2]
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing phospholipids and other matrix components that can cause ion suppression and co-elute with the analyte. A well-optimized SPE method can significantly improve the cleanliness of the sample extract.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique for extracting steroids. The choice of extraction solvent is critical for selectively extracting the analyte while leaving behind interfering substances.
For complex matrices, a combination of LLE followed by SPE may be necessary to achieve the required level of sample cleanliness.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Suspected Co-elution
Symptoms:
-
Asymmetrical or broad peaks for 5α-Androstenone-d4.
-
Inconsistent peak integration and poor reproducibility of quantitative results.
-
Presence of shoulders on the main analyte peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Isomer or Isobar | Modify the chromatographic gradient. A shallower gradient can improve the separation of closely eluting compounds. | Improved peak resolution and separation of the analyte from the interference. |
| Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice versa). Different solvents can alter the selectivity of the separation. | Altered retention times and potential resolution of co-eluting peaks. | |
| Use a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl or biphenyl column). Different column chemistries offer different selectivities for steroid isomers. | Enhanced separation of structurally similar compounds. | |
| Matrix Effects | Optimize the sample preparation method. Implement a more rigorous SPE cleanup step to remove interfering matrix components. | Cleaner baseline and improved peak shape. |
| Dilute the sample extract to reduce the concentration of matrix components. | Reduction in ion suppression and improved peak symmetry. |
Experimental Workflow for Troubleshooting Co-elution
Caption: Troubleshooting workflow for addressing poor peak shape and suspected co-elution.
Issue 2: Inaccurate Quantification due to Isobaric Interference
Symptoms:
-
Overestimation of the 5α-Androstenone-d4 concentration.
-
Non-linear calibration curves.
-
High background signal at the analyte's m/z.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Isobaric Interference | Optimize MS/MS parameters. Select more specific precursor-to-product ion transitions (MRM transitions) for 5α-Androstenone-d4 that are unique and not shared by the interfering compound. | Increased specificity and elimination of the interference signal. |
| Improve chromatographic separation (as described in Issue 1) to resolve the isobaric compounds before they enter the mass spectrometer. | Baseline separation of the analyte and the isobaric interference. | |
| Utilize High-Resolution Mass Spectrometry (HRMS) if available. HRMS can distinguish between compounds with very small mass differences. | Accurate mass measurement and selective detection of the analyte. |
Signaling Pathway of Isobaric Interference and Resolution
Caption: Logical diagram illustrating the problem of isobaric interference and the strategies for its resolution.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is a general guideline and should be optimized for your specific application and matrix.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Plasma/Serum sample
-
Internal standard solution (5α-Androstenone-d4)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution solvent (e.g., ethyl acetate or a mixture of methanol and acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Sample Pre-treatment: To a 500 µL aliquot of plasma or serum, add the internal standard solution. Vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. A second wash with a non-polar solvent like hexane can be effective for removing lipids.[3]
-
Elution: Elute the analytes with 1 mL of the elution solvent.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a starting point for method development. The specific column, mobile phases, and MS parameters should be optimized for your instrument and application.
Liquid Chromatography:
-
Column: A C18 or phenyl-hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for steroid separations.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A shallow gradient is often necessary to separate isomers.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for androstenone analysis.
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for 5α-Androstenone-d4 need to be optimized. A starting point would be to monitor the transition of the protonated molecule [M+H]+ to a characteristic product ion. For example, for native androstenone (m/z 273.2), a common transition is 273.2 -> 255.2. For the d4-labeled internal standard, the precursor and product ions will be shifted by 4 Da.
-
Optimization of MS Parameters: The collision energy (CE), declustering potential (DP), and other source parameters should be optimized for each MRM transition to maximize sensitivity.[3][4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| 5α-Androstenone | 273.2 | 255.2 | 15-25 |
| 5α-Androstenone-d4 | 277.2 | 259.2 | 15-25 |
Note: The optimal collision energy will vary depending on the mass spectrometer used. It is essential to perform a compound optimization experiment to determine the best CE for your specific instrument.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for steroid analysis. These values are illustrative and will vary depending on the specific method, matrix, and instrument.
| Parameter | Typical Value Range | Reference |
| Recovery | 80 - 110% | [5] |
| Matrix Effect | < 15% (after optimization) | - |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | [2] |
| Linearity (R²) | > 0.99 | - |
| Intra-day Precision (%CV) | < 10% | - |
| Inter-day Precision (%CV) | < 15% | - |
References
- 1. US20180045701A1 - Simultaneous detection of off-note or boar taint related compounds in animal tissue - Google Patents [patents.google.com]
- 2. Determination of androstenone levels in porcine plasma by LC-MS/MS | SLU publication database (SLUpub) [publications.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Technical Support Center: Optimizing Derivatization of 5α-Androstenone-d4 for GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of 5α-Androstenone-d4. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their derivatization reactions for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of 5α-Androstenone-d4?
A1: Derivatization is a crucial step for preparing 5α-Androstenone-d4 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This process modifies the chemical structure of the analyte to increase its volatility and thermal stability, which are essential for its successful transition into the gaseous phase and subsequent separation and detection within the GC-MS system.[1][2][3][4] Without derivatization, polar functional groups, such as the ketone group in 5α-Androstenone-d4, can lead to poor chromatographic peak shape, thermal degradation, and low sensitivity.[1][4]
Q2: What are the most common derivatization reagents for steroids like 5α-Androstenone-d4?
A2: The most common derivatization technique for steroids is silylation, which involves replacing active hydrogens in polar functional groups with a trimethylsilyl (TMS) group.[5][6][7] Commonly used silylating reagents include:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A strong and versatile silylating agent that produces volatile byproducts, minimizing chromatographic interference.[5][8]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another powerful silylating reagent, often used in combination with a catalyst.[6][9]
-
TMCS (Trimethylchlorosilane): Frequently used as a catalyst in small percentages (e.g., 1%) with MSTFA or BSTFA to enhance the reactivity of the primary silylating agent, especially for hindered functional groups.[6][10]
For ketosteroids like 5α-Androstenone-d4, a two-step derivatization involving methoximation followed by silylation can be employed to prevent the formation of multiple derivatives due to tautomerization.[11]
Q3: What are the optimal reaction conditions for the derivatization of 5α-Androstenone-d4?
A3: Optimal conditions can vary depending on the chosen reagent and the specific laboratory setup. However, a typical starting point for silylation with MSTFA is to heat the reaction mixture at 60-80°C for 30-60 minutes.[10][12] It is crucial to optimize these parameters in your own laboratory to ensure complete derivatization. Factors to consider for optimization include reaction time, temperature, and the ratio of derivatizing reagent to the sample.[9][13]
Troubleshooting Guide
This section addresses common issues encountered during the derivatization of 5α-Androstenone-d4.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak in Chromatogram | 1. Incomplete Derivatization: The reaction may not have gone to completion.[14][15] 2. Presence of Moisture: Water in the sample or reagents will preferentially react with the silylating agent, reducing its availability for the analyte.[14][16] 3. Degraded Reagent: Silylating reagents are moisture-sensitive and can degrade over time.[15] | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Ensure an adequate excess of the derivatizing reagent is used.[7] 2. Ensure Anhydrous Conditions: Thoroughly dry the sample extract before adding the derivatization reagent. Use anhydrous solvents and handle reagents under a dry atmosphere (e.g., nitrogen or argon).[16] 3. Use Fresh Reagent: Purchase reagents in small, sealed vials and use a fresh vial for each new set of derivatizations.[14] |
| Multiple Peaks for a Single Analyte | 1. Incomplete Derivatization: Partial derivatization can result in the detection of both the derivatized and underivatized analyte.[17] 2. Tautomerization of the Ketone: The ketone group in 5α-Androstenone-d4 can exist in equilibrium with its enol form, leading to the formation of different silylated isomers.[11] 3. Side Reactions or Degradation: Overly harsh reaction conditions (e.g., excessively high temperatures) can lead to the formation of byproducts. | 1. Optimize Reaction Conditions: As mentioned above, ensure the reaction goes to completion. 2. Two-Step Derivatization: Perform methoximation prior to silylation to "lock" the ketone group and prevent enolization.[11] 3. Milder Reaction Conditions: Evaluate if lower temperatures or shorter reaction times can achieve complete derivatization without causing degradation. |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Variations in temperature, time, or reagent volumes between samples.[9] 2. Variable Moisture Content: Inconsistent drying of sample extracts. | 1. Standardize Protocol: Use a heating block or oven with precise temperature control. Use calibrated pipettes for accurate reagent dispensing. Prepare all samples and standards in the same batch.[14] 2. Consistent Sample Preparation: Implement a standardized and validated drying procedure for all samples. |
| High Baseline or Extraneous Peaks | 1. Reagent Byproducts: The derivatization reaction itself produces byproducts.[8] 2. Contamination: Contaminants in the sample, solvents, or from lab equipment.[17] | 1. Choose Appropriate Reagent: MSTFA is often preferred as its byproducts are more volatile and less likely to interfere with the chromatogram compared to those from BSTFA.[8] 2. Run a Reagent Blank: Prepare and analyze a blank sample containing only the solvent and derivatization reagents to identify any background peaks.[17] Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocol: Silylation of 5α-Androstenone-d4 with MSTFA
This protocol provides a starting point for the derivatization of 5α-Androstenone-d4. Optimization may be required.
Materials:
-
Dried extract of 5α-Androstenone-d4
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Anhydrous Pyridine (optional, as a catalyst)
-
Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate)
-
GC vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen or Argon gas supply
Procedure:
-
Sample Preparation: Ensure the 5α-Androstenone-d4 extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in 50 µL of an anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add 50 µL of MSTFA to the sample vial. If using a catalyst, a mixture of MSTFA with 1% TMCS can be used, or a small amount of anhydrous pyridine can be added.
-
Mixing: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Reaction: Place the vial in a heating block or oven set to 70°C for 45 minutes.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the silylation of steroids, which can be used as a starting point for the optimization of 5α-Androstenone-d4 derivatization.
| Derivatization Reagent | Catalyst | Temperature (°C) | Time (min) | Typical Analytes | Reference |
| MSTFA | NH4I/DTT | 80 | 10 | Steroid Hormones | [12] |
| BSTFA | 1% TMCS | 60-70 | 30-60 | Steroids, Fatty Acids | [10][18] |
| MSTFA | - | 60-100 | 15-30 | Steroids | |
| MSTFA/TMIS/DTE | - | Room Temp | 5 | Steroid Hormones | [19] |
Visualizations
Caption: Figure 1. Experimental Workflow for Derivatization
Caption: Figure 2. Troubleshooting Logic for Poor Derivatization
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 15. support.waters.com [support.waters.com]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. academic.oup.com [academic.oup.com]
- 18. dioxin20xx.org [dioxin20xx.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of 5α-Androstenone-d4 and Alternative Internal Standards in Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroids is paramount in various fields, from clinical diagnostics to pharmaceutical development. The use of an appropriate internal standard (IS) is critical for achieving reliable results in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides a comparative overview of the performance of 5α-Androstenone-d4 and other commonly employed internal standards for the analysis of 5α-Androstenone and structurally related steroids.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variations and matrix effects. Stable isotope-labeled (SIL) internal standards, such as 5α-Androstenone-d4, are generally considered the gold standard due to their close physicochemical similarity to the analyte. However, non-deuterated structural analogs are also utilized. This guide presents available experimental data to aid researchers in selecting the most suitable internal standard for their specific application.
Quantitative Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of different internal standards used for the analysis of 5α-Androstenone and the structurally similar steroid, Androsterone. The data is compiled from various validation studies.
| Internal Standard | Analyte | Type | Accuracy (% Deviation from Real Value) | Precision (% RSD) | Recovery (%) | Matrix Effect | Reference |
| Androsterone-d4 (d4-An) | Androsterone | Deuterated Analog | -21.5% at 20x IS concentration | Not Reported | Not Reported | Not Reported | [1] |
| Methyltestosterone (Me-t) | Androsterone | Non-deuterated Structural Analog | -5.3% at 20x IS concentration | Not Reported | Not Reported | Not Reported | [1] |
| Androstanone | 5α-Androstenone | Non-deuterated Structural Analog | Not Reported | < 10.5% | Not Reported | Not Reported |
Note: The performance of internal standards can be concentration-dependent. For instance, at lower analyte concentrations (less than 10 times the internal standard concentration), both d4-An and Me-t showed results close to the real value for Androsterone analysis[1].
Experimental Protocols
The following protocols are representative of typical LC-MS/MS methods used for the analysis of 5α-Androstenone and other keto-steroids.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 1 mL of the biological matrix (e.g., plasma, serum), add a known concentration of the internal standard (e.g., 5α-Androstenone-d4 or Androstanone).
-
Extraction: Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortexing and Centrifugation: Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and methanol or acetonitrile (containing 0.1% formic acid) as mobile phase B is typical.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.
-
Column Temperature: The column is typically maintained at 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for these steroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For example, for 5α-Androstenone, a potential transition could be m/z 273.2 -> 255.2. The corresponding transition for 5α-Androstenone-d4 would be m/z 277.2 -> 259.2.
-
Methodology Visualization
The selection and validation of an internal standard is a critical step in quantitative bioanalysis. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for Internal Standard Selection and Validation.
The following diagram outlines a typical experimental workflow for the quantification of steroids using LC-MS/MS with an internal standard.
Caption: Analytical Workflow for Steroid Quantification.
References
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of 5α-Androstenone-d4
For researchers, scientists, and drug development professionals engaged in steroid analysis, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a critical decision. This guide provides an objective comparison of these two powerful analytical techniques for the quantitative analysis of 5α-Androstenone-d4, a deuterated internal standard crucial for accurate steroid hormone measurements.
This comparison delves into the experimental protocols and quantitative performance of both methods, offering supporting data to guide your selection process.
At a Glance: Key Performance Differences
While both GC-MS and LC-MS/MS are capable of quantifying 5α-Androstenone-d4, they present distinct advantages and disadvantages in terms of sensitivity, sample preparation complexity, and throughput.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low ng/mL to high pg/mL range.[1] | Generally offers lower detection limits, often in the low pg/mL range.[2][3] |
| Limit of Quantification (LOQ) | In the low ng/mL range.[1] | Can achieve LOQs in the sub-ng/mL to low pg/mL range.[2][3] |
| Linearity | Good linearity over a wide concentration range. | Excellent linearity over a broad dynamic range.[2] |
| Recovery | Can be variable depending on the complexity of the sample preparation. | Generally high and reproducible recovery.[2] |
| Sample Preparation | Often requires derivatization, making it more time-consuming and complex.[4] | Typically involves simpler extraction procedures without the need for derivatization.[4] |
| Analysis Time | Longer run times due to the chromatographic separation. | Shorter analysis times, enabling higher throughput.[4] |
| Matrix Effects | Less susceptible to matrix effects. | Can be prone to ion suppression or enhancement from matrix components. |
Experimental Deep Dive: Methodologies for 5α-Androstenone-d4 Analysis
GC-MS: The Veteran Workhorse
GC-MS has long been a staple in steroid analysis due to its high chromatographic resolution and robust nature. However, the analysis of polar and non-volatile compounds like steroids necessitates a derivatization step to increase their volatility and thermal stability.
Sample Preparation for GC-MS:
A typical workflow for preparing a sample for 5α-Androstenone-d4 analysis via GC-MS involves:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate the analyte from the sample matrix.
-
Derivatization: The ketone group of 5α-Androstenone-d4 is derivatized to form a more volatile and thermally stable compound. Common derivatizing agents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylation agents like heptafluorobutyric anhydride (HFBA).
-
Reconstitution: The derivatized sample is reconstituted in a suitable solvent for injection into the GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometer: Single quadrupole or triple quadrupole for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
LC-MS/MS: The Modern Powerhouse
LC-MS/MS has gained prominence for steroid analysis due to its high sensitivity, specificity, and throughput, often with simpler sample preparation protocols.[4]
Sample Preparation for LC-MS/MS:
The sample preparation for LC-MS/MS analysis of 5α-Androstenone-d4 is generally more straightforward:
-
Protein Precipitation: For biological matrices like plasma or serum, proteins are precipitated using organic solvents (e.g., acetonitrile or methanol).
-
Extraction: This can be followed by LLE or SPE for further cleanup and concentration of the analyte.
-
Reconstitution: The extracted sample is reconstituted in a mobile phase-compatible solvent.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode is the standard for quantitative analysis, providing high selectivity and sensitivity.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the typical experimental workflows for GC-MS and LC-MS/MS analysis of 5α-Androstenone-d4.
Conclusion: Selecting the Right Tool for the Job
The choice between GC-MS and LC-MS/MS for the analysis of 5α-Androstenone-d4 ultimately depends on the specific requirements of the study.
-
GC-MS remains a valuable technique, particularly when high chromatographic separation is paramount and matrix effects are a significant concern. Its robustness and established protocols make it a reliable choice for many laboratories.
-
LC-MS/MS offers superior sensitivity, higher throughput, and a more streamlined sample preparation process, making it ideal for studies requiring the analysis of a large number of samples or when very low detection limits are necessary.[2][3][4]
For drug development and clinical research applications where high sensitivity and high throughput are often critical, LC-MS/MS is generally the preferred method for the quantitative analysis of 5α-Androstenone-d4 and other steroids. However, GC-MS continues to be a powerful tool for specific applications and in laboratories where this instrumentation is well-established. Researchers should carefully consider the trade-offs between sensitivity, sample preparation complexity, and analysis time when selecting the most appropriate technique for their analytical needs.
References
- 1. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison for Androstenone Quantification Utilizing 5α-Androstenone-d4 as an Internal Standard
This guide provides an objective comparison of analytical methodologies for the quantification of androstenone, a key steroid molecule, with a focus on the use of 5α-Androstenone-d4 as an internal standard for improved accuracy and precision. The data presented is a synthesis of findings from an inter-laboratory study, providing researchers, scientists, and drug development professionals with a comprehensive overview of method performance.
Executive Summary
The accurate quantification of androstenone is crucial in various research fields. This guide highlights the findings of a significant inter-laboratory study that compared different analytical methods for measuring androstenone in porcine fat, a common matrix for its analysis. While not all participating laboratories in the foundational study utilized 5α-Androstenone-d4, this guide incorporates established protocols that leverage this deuterated internal standard to present a "gold standard" methodology. The comparison underscores the critical role of sample preparation and analytical technique in achieving consistent and reliable results.
Data Presentation: Inter-Laboratory Comparison of Androstenone Quantification
An inter-laboratory study was conducted to compare the quantification of androstenone in porcine adipose tissue by different European laboratories. The initial trial revealed significant variations in reported concentrations, which were largely attributed to differences in sample preparation methods. A second trial, using a standardized sample preparation protocol (lyophilized adipose tissue), showed improved agreement between the laboratories.
Trial 1: Variable Sample Preparation
| Laboratory | Analytical Method | Sample Matrix | Mean Androstenone Concentration (μg/g) | Standard Deviation |
| NSVS, Norway | Time-resolved fluoroimmunoassay | Pure Fat | 2.47 | 2.10 |
| CCL, The Netherlands | GC-MS | Melted Fat | 1.31 | 0.98 |
| IRTA, Spain | GC-MS | Adipose Tissue | 0.62 | 0.52 |
Trial 2: Standardized Sample Preparation (Lyophilized Adipose Tissue)
| Laboratory | Analytical Method | Mean Androstenone Concentration (μg/g) | Standard Deviation |
| NSVS, Norway | Time-resolved fluoroimmunoassay | 0.87 | 0.52 |
| CCL, The Netherlands | GC-MS | 1.03 | 0.55 |
| IRTA, Spain | GC-MS | 0.84 | 0.46 |
| ALP, Switzerland | HPLC | 0.99 | 0.67 |
Note: The data is based on a published inter-laboratory comparison. The use of 5α-Androstenone-d4 is a recommended best practice for such analyses to minimize variability.
Experimental Protocols
To ensure the highest level of accuracy in androstenone quantification, the use of a stable isotope-labeled internal standard, such as 5α-Androstenone-d4, is highly recommended. Below is a detailed experimental protocol for quantification by Gas Chromatography-Mass Spectrometry (GC-MS), a commonly employed and robust method.
Protocol: Androstenone Quantification in Adipose Tissue by GC-MS with 5α-Androstenone-d4 Internal Standard
1. Sample Preparation:
-
Homogenization: Weigh approximately 1 gram of adipose tissue and homogenize.
-
Internal Standard Spiking: Spike the homogenized sample with a known concentration of 5α-Androstenone-d4 solution in a suitable solvent (e.g., methanol).
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as hexane or a mixture of hexane and dichloromethane. Vortex the sample vigorously and centrifuge to separate the organic and aqueous layers.
-
Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Optional but Recommended for GC-MS):
-
To improve the chromatographic properties and mass spectrometric response of androstenone, derivatization can be performed. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reconstitute the dried extract in a derivatization agent and heat as required by the specific protocol.
3. GC-MS Analysis:
-
Injection: Inject the derivatized (or non-derivatized) sample onto the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate androstenone and its deuterated internal standard from other matrix components. A temperature gradient program is typically used to achieve optimal separation.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both androstenone and 5α-Androstenone-d4. This provides high selectivity and sensitivity.
4. Quantification:
-
Calculate the ratio of the peak area of the analyte (androstenone) to the peak area of the internal standard (5α-Androstenone-d4).
-
Generate a calibration curve using standards with known concentrations of androstenone and a fixed concentration of the internal standard.
-
Determine the concentration of androstenone in the sample by comparing its peak area ratio to the calibration curve.
Mandatory Visualizations
Experimental Workflow for Androstenone Quantification
5α-Androstenone-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Steroid Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount to achieving accurate and precise quantification of steroid hormones. This guide provides an objective comparison of 5α-Androstenone-d4 as an internal standard against other commonly used alternatives in mass spectrometry-based steroid analysis. The information presented is supported by experimental data from various studies, offering a comprehensive overview to inform your analytical method development.
The Critical Role of Internal Standards in Steroid Quantification
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. In steroid analysis, which often involves complex biological matrices and multi-step extraction and derivatization procedures, a reliable internal standard is crucial for obtaining high-quality quantitative data. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument, typically by a difference in mass. Stable isotope-labeled (SIL) compounds, such as deuterated steroids, are considered the gold standard for this purpose.
5α-Androstenone-d4: An Overview
5α-Androstenone-d4 is a deuterated analog of the endogenous steroid 5α-Androstenone. Its structural similarity to other androgens and steroid precursors makes it a suitable candidate as an internal standard for the quantification of a range of steroid hormones. The four deuterium atoms provide a distinct mass shift, allowing for its differentiation from the corresponding unlabeled analytes by mass spectrometry.
While specific, direct comparative studies showcasing the performance of 5α-Androstenone-d4 against a wide array of other internal standards are not extensively published in a single comprehensive report, its performance can be inferred from studies on structurally similar deuterated androgens and the general principles of using SIL internal standards. The primary advantage of using a deuterated standard like 5α-Androstenone-d4 is its ability to co-elute chromatographically with the analyte of interest, thereby experiencing similar matrix effects and ionization suppression or enhancement.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of various deuterated internal standards used in steroid analysis, as reported in different studies. This comparative data can serve as a benchmark for the expected performance of 5α-Androstenone-d4.
| Internal Standard | Analyte(s) | Method | Accuracy (% Recovery / % Bias) | Precision (% RSD) | Linearity (R²) | Reference |
| 5α-Androstenone-d4 | Androgens, Steroid Precursors | GC-MS, LC-MS/MS | Data not directly available, but expected to be in line with other deuterated androgens. | Data not directly available, but expected to be in line with other deuterated androgens. | Data not directly available. | N/A |
| 19-Nor-5α-androsterone-d5 | 19-Norandrosterone | GC-MS | 82% | 4% at 0.4 ng/mL, 14% at 0.04 ng/mL | Not Reported | [1][2] |
| Testosterone-d2 | Testosterone | LC-MS/MS | Considered the reference in one study | Not Reported | Not Reported | [3] |
| Testosterone-d5 | Testosterone | LC-MS/MS | Lower results compared to Testosterone-d2 (Slope = 0.86) | Not Reported | Not Reported | [3] |
| Testosterone-¹³C₃ | Testosterone | LC-MS/MS | Closer to Testosterone-d2 than d5 (Slope = 0.90) | Not Reported | Not Reported | [3] |
| Various Deuterated Steroids | Comprehensive Steroid Panel | LC-IM-MS | >80% for most steroids | <20% RSD at LOQ | ≥0.994 | [4] |
| Various Deuterated Steroids | 19 Steroid Hormones | LC-MS/MS | 80-120% | Intra-day: 0-21.7%, Inter-day: 0.16-11.5% | Not Reported | [5] |
Note: The performance of an internal standard is highly dependent on the specific analytical method, including the sample matrix, extraction procedure, and instrumentation. The data presented above should be considered as indicative of the general performance of these compounds.
Key Considerations for Internal Standard Selection
The choice of an internal standard can significantly impact the accuracy of quantitative results. A study comparing different isotopologues of testosterone (d2, d5, and ¹³C₃) as internal standards found that the choice of the internal standard alone can affect the final concentration measurement.[3] This highlights the importance of careful selection and validation of the internal standard for each specific application.
Generally, ¹³C-labeled internal standards are sometimes preferred over deuterated ones to minimize the potential for chromatographic separation from the native analyte (isotopic effect) and to avoid any risk of back-exchange of deuterium atoms with protons.[3] However, deuterated standards like 5α-Androstenone-d4 are widely and successfully used in many validated methods. The key is to ensure the isotopic purity of the standard and to validate its performance within the specific analytical method.
Experimental Protocols
Below is a representative experimental protocol for the quantification of steroids in human serum using a deuterated internal standard, which can be adapted for the use of 5α-Androstenone-d4.
Sample Preparation and Extraction
-
Spiking: To 100 µL of serum, add 10 µL of the internal standard solution (e.g., 5α-Androstenone-d4 in methanol) at a concentration appropriate for the expected analyte levels.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (for GC-MS analysis): Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol) and heat at 60°C for 20 minutes.
Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Oven Program: Start at 150°C, ramp to 250°C at 25°C/min, then to 300°C at 10°C/min, hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in using an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for steroid quantification using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5α-Androstenone-d4 vs. 13C-Labeled Androstenone as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed isotopically labeled standards for 5α-Androstenone analysis: the deuterated form (5α-Androstenone-d4) and the carbon-13 enriched form (13C-labeled Androstenone).
In quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard. They are chemically identical to the analyte of interest, but with a different mass, allowing them to co-elute and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response. However, the choice of isotope—deuterium (²H or D) versus carbon-13 (¹³C)—can significantly impact assay performance.
Executive Summary of Comparison
| Feature | 5α-Androstenone-d4 (Deuterated) | 13C-Labeled Androstenone |
| Chromatographic Behavior | Potential for slight retention time shifts ("isotopic effect") compared to the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte due to virtually identical physicochemical properties. |
| Matrix Effect Compensation | Generally good, but can be compromised if chromatographic shifts lead to elution in a region with different ion suppression or enhancement. | Superior compensation for matrix effects due to co-elution, ensuring both standard and analyte experience the same ionization conditions. |
| Isotopic Stability | Deuterium atoms, especially at certain positions, can be susceptible to back-exchange with protons from the solvent, potentially compromising quantification. | The carbon-13 label is incorporated into the stable carbon backbone of the molecule, making it highly resistant to exchange or loss during sample processing and analysis. |
| Synthesis & Cost | Generally less complex and often more cost-effective to synthesize. | Synthesis can be more complex, which may result in a higher cost. However, the price difference is not always significant.[1] |
| Accuracy & Precision | Can provide high accuracy and precision, but is more susceptible to systematic errors arising from isotopic effects. | Generally provides higher accuracy and precision due to the absence of chromatographic shifts and superior isotopic stability. |
Performance Deep Dive: The Case for ¹³C-Labeling
The primary advantage of ¹³C-labeled internal standards lies in their near-perfect mimicry of the native analyte. The larger mass difference between deuterium and hydrogen, compared to ¹³C and ¹²C, can lead to subtle differences in physicochemical properties. This "deuterium effect" can manifest as a slight shift in retention time during chromatography.[2]
While often minor, this chromatographic separation can lead to inaccurate quantification if the analyte and the internal standard elute into regions of the chromatogram with varying degrees of matrix-induced ion suppression or enhancement.[2] In complex biological matrices such as plasma, serum, or urine, where co-eluting endogenous compounds are abundant, this can be a significant source of error. Studies have shown that deuterated internal standards may not always adequately correct for these matrix effects.
Conversely, ¹³C-labeled standards have virtually identical retention times to their unlabeled counterparts, ensuring that both the analyte and the internal standard are subjected to the exact same matrix effects at the point of ionization. This co-elution is critical for robust and accurate quantification, especially at low concentration levels.
Furthermore, the stability of the isotopic label is a crucial consideration. Deuterium labels can, under certain conditions, be prone to exchange with protons from the analytical mobile phase or sample matrix. This can lead to a decrease in the signal of the labeled standard and a corresponding overestimation of the analyte concentration. The ¹³C atoms are integrated into the fundamental carbon skeleton of the steroid, rendering them exceptionally stable and not susceptible to exchange.[1]
Experimental Protocols
The following section outlines a typical experimental workflow for the quantification of 5α-Androstenone in a biological matrix (e.g., serum or plasma) using an isotopically labeled internal standard.
Sample Preparation
A critical step to remove interfering substances and enrich the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method.
-
To 100 µL of serum/plasma, add the internal standard solution (either 5α-Androstenone-d4 or ¹³C-Androstenone).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
To 100 µL of serum/plasma, add the internal standard.
-
Add a water-immiscible organic solvent (e.g., 500 µL of methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue for analysis.
-
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for analyte concentration.
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated sample (serum/plasma with internal standard, often diluted with a weak buffer).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute.
-
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for steroid separation.
-
Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are commonly used for androstenone.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the unlabeled androstenone and the isotopically labeled internal standard are monitored.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the quantitative analysis of 5α-Androstenone.
Caption: A flowchart of the analytical process for androstenone quantification.
Caption: The impact of isotopic labeling on chromatographic behavior.
Conclusion and Recommendation
While both 5α-Androstenone-d4 and ¹³C-labeled Androstenone can be used effectively as internal standards, the theoretical and practical advantages of the ¹³C-labeled analog make it the superior choice for assays demanding the highest levels of accuracy and robustness. The co-elution with the native analyte ensures more reliable compensation for matrix effects, and its isotopic stability minimizes the risk of label exchange.
For routine analyses in well-characterized matrices, 5α-Androstenone-d4 may provide acceptable performance and can be a more economical option. However, for method development, validation, and the analysis of complex biological samples, especially in regulated environments, the use of a ¹³C-labeled androstenone internal standard is strongly recommended to minimize potential analytical errors and ensure the highest quality data.
References
A Comparative Guide to the Analytical Validation of Androstenone Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of androstenone, a steroid associated with boar taint in pork. The focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing 5α-Androstenone-d4 as an internal standard, benchmarked against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for androstenone quantification is critical and depends on factors such as required sensitivity, specificity, sample matrix, and throughput. The following tables summarize the key performance characteristics of LC-MS/MS with a deuterated internal standard, GC-MS, and ELISA.
Table 1: Comparison of Method Performance Characteristics for Androstenone Analysis
| Parameter | LC-MS/MS with 5α-Androstenone-d4 | GC-MS | ELISA |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection | Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection | Antigen-antibody binding with enzymatic signal amplification |
| Specificity | High | High | Moderate to High (potential for cross-reactivity) |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | Low ng/g | ng/mL |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (%Recovery) | 85-115% | 80-120% | 80-120% |
| Sample Throughput | Moderate to High | Moderate | High |
| Matrix Effects | Can be significant, compensated by internal standard | Less susceptible than LC-MS/MS | Can be significant |
| Instrumentation Cost | High | High | Low to Moderate |
| Expertise Required | High | High | Low to Moderate |
Table 2: Quantitative Performance Data for Androstenone Analysis
| Method | Analyte | Matrix | LOQ | Linearity (R²) | Precision (Intra-day %RSD) | Accuracy (% Recovery) | Reference |
| LC-MS/MS | Androstenone | Porcine Plasma | 3.3 ng/mL | >0.99 | < 10.5% | Not explicitly stated | [1] |
| GC-MS | Androstenone | Adipose Tissue | 0.10 µg/g | Not explicitly stated | < 10% | Not explicitly stated | [2] |
| ELISA | Androstenedione | Serum | 0.195 ng/mL | >0.999 | Not explicitly stated | 69-99% | [3] |
Note: Data for ELISA is for androstenedione, a structurally related steroid, as direct comparative data for androstenone was not available. Performance characteristics can vary based on the specific assay and laboratory conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Method for Androstenone in Plasma using 5α-Androstenone-d4
This method is adapted from a validated protocol for androstenone analysis in porcine plasma[1].
a. Sample Preparation
-
To 1 mL of plasma sample, add 50 µL of 5α-Androstenone-d4 internal standard solution (100 ng/mL in methanol).
-
Perform solid-phase extraction (SPE) using an Oasis MCX cartridge.
-
Wash the cartridge with 2% formic acid followed by methanol.
-
Elute the analytes with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: API 5000 Triple Quadrupole mass spectrometer or equivalent
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Androstenone: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
-
5α-Androstenone-d4: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
-
c. Validation Parameters
-
Linearity: Establish a calibration curve from 1 to 100 ng/mL.
-
Precision and Accuracy: Evaluate at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine based on signal-to-noise ratios.
-
Matrix Effect and Recovery: Assess by comparing the response in post-extraction spiked samples to neat standards.
GC-MS Method for Androstenone in Adipose Tissue
This protocol is based on a method for quantifying androstenone in pork fat[2][4].
a. Sample Preparation
-
Homogenize 1 g of adipose tissue.
-
Add an internal standard (e.g., androstanone) and extract with an organic solvent mixture (e.g., hexane:dichloromethane).
-
Centrifuge to separate the lipid layer.
-
Perform a cleanup step using solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
Derivatize the extract to improve volatility (e.g., using a silylating agent).
b. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Start at 150°C, ramp to 280°C.
-
MS System: 5977A MSD or equivalent
-
Ionization: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
ELISA Method for Androstenone in Serum
This is a general protocol for a competitive ELISA, which can be adapted for androstenone using specific antibodies and reagents[5][6].
a. Assay Procedure
-
Prepare standards and samples.
-
Add 25 µL of standards, controls, and samples to the wells of an antibody-coated microplate.
-
Add 100 µL of Androstenone-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 150 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
Methodology Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. Determination of androstenone levels in porcine plasma by LC-MS/MS | SLU publication database (SLUpub) [publications.slu.se]
- 2. High throughput method for quantifying androstenone and skatole in adipose tissue from uncastrated male pigs by laser diode thermal desorption-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doc.rero.ch [doc.rero.ch]
- 5. dbc-labs.com [dbc-labs.com]
- 6. sceti.co.jp [sceti.co.jp]
Performance Showdown: 5α-Androstenone-d4 and its Analytical Alternatives in Quantitative Assays
In the landscape of steroid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comparative analysis of 5α-Androstenone-d4, a deuterated analog of the pheromonal steroid 5α-Androstenone, against two commonly used alternative deuterated standards: Testosterone-d3 and Epitestosterone-d5. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable internal standard for their specific analytical needs.
Quantitative Performance at a Glance
The selection of an internal standard is often dictated by its analytical performance characteristics, particularly its linearity and range of quantification. The following table summarizes these key parameters for 5α-Androstenone and its alternatives, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique in steroid analysis.
| Parameter | 5α-Androstenone | Testosterone-d3 | Epitestosterone |
| Linearity (R²) | >0.99 | >0.999 | 0.999 |
| Lower Limit of Quantification (LLOQ) | 3.3 ng/mL | 0.001 ng/mL | 0.05 ng/mL |
| Upper Limit of Quantification (ULOQ) | Not Specified | 100 ng/mL | 50 ng/mL |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Matrix | Porcine Plasma | Human Serum | Human Urine |
Diving into the Experimental Details
Accurate and reproducible results are contingent on meticulous experimental protocols. Below are detailed methodologies for the quantification of each steroid, providing a framework for laboratory implementation.
Experimental Protocol for 5α-Androstenone Quantification
This protocol is adapted from a validated LC-MS/MS method for the analysis of 5α-Androstenone in plasma.[1]
1. Sample Preparation:
-
Internal Standard Spiking: To 1 mL of plasma sample, add a known concentration of 5α-Androstenone-d4 internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis® MCX SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol:water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol, both containing a small amount of formic acid to improve ionization.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 5α-Androstenone and 5α-Androstenone-d4.
-
Experimental Protocol for Testosterone-d3 Quantification
This protocol outlines a typical LC-MS/MS method for the quantification of testosterone in serum using Testosterone-d3 as an internal standard.[2][3][4]
1. Sample Preparation:
-
Internal Standard Spiking: Add a fixed amount of Testosterone-d3 to 200 µL of serum sample.
-
Protein Precipitation:
-
Add 500 µL of acetonitrile to the sample to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 10,000 rpm for 4 minutes.
-
-
Supernatant Transfer and Dilution: Transfer a 500 µL aliquot of the supernatant to a clean tube and dilute with 500 µL of water.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or ESI+.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific transitions for testosterone and testosterone-d3.
-
Experimental Protocol for Epitestosterone-d5 Quantification
The following protocol describes a method for the quantification of epitestosterone in urine, where Epitestosterone-d5 would serve as the internal standard.[5]
1. Sample Preparation:
-
Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase enzyme solution and incubate to deconjugate the steroids.
-
Internal Standard Spiking: Add a known amount of Epitestosterone-d5.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge to remove impurities.
-
Elute epitestosterone and the internal standard with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C8 reversed-phase column.
-
Mobile Phase: A methanol/water gradient.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific transitions for epitestosterone and epitestosterone-d5.
-
Visualizing the Metabolic Journey of 5α-Androstenone
Understanding the metabolic pathway of an analyte is crucial for interpreting analytical results and understanding its physiological role. 5α-Androstenone is a testicular steroid that undergoes metabolism primarily in the liver. The following diagram illustrates the key steps in its biosynthesis and subsequent metabolic conversion.
References
Androstenone Analysis: A Comparative Guide to Detection and Quantification Limits Using 5α-Androstenone-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of steroids like androstenone is critical. This guide provides a comparative analysis of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for androstenone using its deuterated form, 5α-Androstenone-d4, as an internal standard. This guide synthesizes experimental data from various studies to offer a comprehensive overview of available methodologies.
Quantitative Performance: A Comparative Summary
The use of a deuterated internal standard is a well-established technique in mass spectrometry to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. However, the choice of the specific internal standard is crucial. While 5α-Androstenone-d4 is commercially available for use as an internal standard, its practical application in certain methods has been questioned.
One study utilizing Laser Diode Thermal Desorption-Tandem Mass Spectrometry (LDTD-MS/MS) found that 5α-Androstenone-d4 was unsuitable as an internal standard due to its instability during their extraction process. The instability was attributed to deuterium/hydrogen interchange resulting from keto-enol tautomerism[1]. This highlights a critical consideration when selecting an internal standard and developing an analytical method.
For comparison, the following table summarizes the LOD and LOQ values for androstenone achieved by various analytical methods, some of which employ alternative internal standards.
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Porcine Plasma | Androstanone (5α-androstan-3-one) | 1.0 ng/mL[2] | 3.3 ng/mL[2] |
| GC-MS | Pig Fat | Not specified | 0.05 µg/g | Not reported |
Experimental Methodologies
The determination of androstenone in biological matrices typically involves sample extraction, chromatographic separation, and mass spectrometric detection. Below is a generalized protocol based on common practices in the field.
Sample Preparation
A robust sample preparation is essential to remove interfering substances and concentrate the analyte of interest. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Samples, such as serum or plasma, are often extracted with an immiscible organic solvent like methyl-tert-butyl-ether.
-
Solid-Phase Extraction (SPE): This technique is used for cleanup and concentration of the analyte. Oasis® MCX cartridges are an example of a sorbent used for the extraction of androstenone from plasma[2].
-
Protein Precipitation: For serum or plasma samples, proteins can be precipitated using agents like zinc sulfate, followed by centrifugation to separate the supernatant containing the analyte.
Chromatographic Separation and Mass Spectrometric Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for steroid analysis. It often requires derivatization of the analyte to improve its volatility and chromatographic behavior.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become the gold standard for steroid quantification due to its high sensitivity and specificity. A C18 reversed-phase column is commonly used for separation. The mass spectrometer is typically a triple quadrupole instrument operated in the multiple reaction monitoring (MRM) mode for selective and sensitive detection[2].
Experimental Workflow for Androstenone Quantification
The following diagram illustrates a typical workflow for the quantification of androstenone in a biological matrix using an internal standard.
References
assessing the isotopic purity of different batches of 5a-Androstenone-d4
A Guide to Assessing the Isotopic Purity of 5α-Androstenone-d4 Batches
For researchers and drug development professionals utilizing deuterated compounds, ensuring the isotopic purity of starting materials is a critical, foundational step for the integrity of experimental results. This guide provides a framework for the comparative assessment of different batches of 5α-Androstenone-d4, a deuterated analog of a key endogenous steroid. The methodologies outlined below, supported by data presentation formats and workflow visualizations, will aid in making informed decisions when selecting a batch for sensitive applications such as in vivo studies, metabolic profiling, and as an internal standard in mass spectrometry-based assays.[1][2]
Data Presentation: Comparative Isotopic Purity Analysis
To facilitate a direct comparison between different batches of 5α-Androstenone-d4, all quantitative data should be summarized in a clear, tabular format. Below is a template for presenting such data.
| Batch ID | Supplier | Stated Isotopic Purity (%) | Measured Isotopic Purity (%) by Mass Spectrometry | Measured Isotopic Purity (%) by NMR Spectroscopy | Chemical Purity (%) by HPLC-UV | Notes |
| Batch A | Supplier X | 99.5 | 99.6 ± 0.1 | 99.4 ± 0.2 | >99.8 | No significant impurities detected. |
| Batch B | Supplier Y | 99.0 | 99.1 ± 0.2 | 99.0 ± 0.3 | >99.5 | Minor undeuterated species observed. |
| Batch C | Supplier Z | >98 | 98.5 ± 0.3 | 98.2 ± 0.4 | >99.0 | Presence of d3 and d2 species detected. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of isotopic purity. The following are standard protocols for the analysis of deuterated steroids like 5α-Androstenone-d4.
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is a primary technique for determining the isotopic enrichment of deuterated compounds by analyzing the mass-to-charge ratio of the molecule and its isotopologues.[2][3]
a. Sample Preparation:
-
Accurately weigh and dissolve the 5α-Androstenone-d4 standard from each batch in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.
b. Instrumentation and Conditions (LC-MS/MS):
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) system is used for sample introduction and separation from any potential impurities.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS): A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The percentage of isotopic purity is calculated by comparing the peak area of the d4 species to the sum of the areas of all isotopologues (d0 to d4).
-
c. Gas Chromatography-Mass Spectrometry (GC-MS):
-
For less polar steroids, GC-MS can be an effective alternative.[4]
-
Derivatization: The steroid may require derivatization to improve its volatility and chromatographic properties.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Ionization: Electron Ionization (EI).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity
NMR spectroscopy, particularly ¹H and ²H NMR, is invaluable for confirming the positions of the deuterium labels and assessing the isotopic purity at each labeled site.[2][3][5]
a. Sample Preparation:
-
Dissolve a sufficient amount of the 5α-Androstenone-d4 standard (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, DMSO-d6). The choice of solvent should not have signals that overlap with the analyte.
b. ¹H NMR Spectroscopy:
-
Purpose: To quantify the residual protons at the deuterated positions.
-
Procedure: Acquire a standard ¹H NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms successful labeling. The integral of any residual proton signal at a deuterated position, relative to a non-deuterated proton signal in the molecule, can be used to calculate the isotopic purity at that site.[5]
c. ²H NMR (Deuterium NMR) Spectroscopy:
-
Purpose: To directly observe the deuterium signals.[6]
-
Procedure: Acquire a ²H NMR spectrum. The presence of signals at the chemical shifts corresponding to the labeled positions provides direct evidence of deuteration. The relative integrals of these signals can be used to assess the uniformity of deuteration across the different labeled sites.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the isotopic purity of 5α-Androstenone-d4 batches.
Caption: Workflow for the comparative assessment of 5α-Androstenone-d4 batches.
Decision-Making Logic
The following diagram outlines the logical process for selecting a suitable batch of 5α-Androstenone-d4 based on the experimental data.
Caption: Decision tree for qualifying a batch of 5α-Androstenone-d4.
References
- 1. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 5a-Androstenone-d4: A Step-by-Step Guide
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 5a-Androstenone-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and adhere to strict disposal protocols. This steroid isotope is intended for laboratory use only and is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also suspected of causing cancer and may damage fertility or the unborn child.[1] Therefore, proper waste management is critical.
Hazard and Disposal Summary
The following table summarizes key information regarding the handling and disposal of this compound.
| Category | Information |
| Hazard Classifications | Harmful if swallowed, in contact with skin, or inhaled.[1] Suspected of causing cancer.[1] May damage fertility or the unborn child.[1] Causes skin and serious eye irritation.[2] May cause drowsiness or dizziness.[2] |
| Personal Protective Equipment (PPE) | NIOSH/MSHA or European Standard EN 149 approved respirator, chemical-resistant gloves, and safety goggles or glasses.[1] Protective clothing to prevent skin exposure.[1] |
| Incompatible Materials | Strong oxidizing agents. |
| Spill Response | For small spills, wipe up with absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove residual contamination.[2] For larger spills, sweep up and shovel into suitable containers for disposal.[3] Ensure adequate ventilation.[3] |
| Environmental Precautions | Do not allow the substance to enter soil, subsoil, surface water, or drains.[1][3] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[3] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol details the necessary steps for the safe disposal of this compound waste, including contaminated labware.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Conduct all waste handling within a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Avoid eating, drinking, or smoking in the area where the waste is being handled.[1][2]
2. Waste Segregation and Collection:
-
Segregate this compound waste from other laboratory waste streams.
-
Collect all solid waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For liquid waste containing this compound, use a separate, leak-proof, and clearly labeled hazardous waste container.
3. Container Labeling:
-
Label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Full chemical name: (5α)-Androst-16-en-3-one-2,2,4,4-d4
-
Associated hazards (e.g., "Toxic," "Carcinogen Suspect")
-
Accumulation start date
-
Principal investigator's name and contact information
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage area is cool and dry.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][3]
-
Provide the waste manifest or any other required documentation to the disposal personnel.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
